molecular formula C12H11NO2 B1363516 Methyl 6-quinolineacetate CAS No. 5622-36-6

Methyl 6-quinolineacetate

Cat. No.: B1363516
CAS No.: 5622-36-6
M. Wt: 201.22 g/mol
InChI Key: PCUOFKCRVNHDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-quinolineacetate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-quinolin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUOFKCRVNHDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363806
Record name Methyl 6-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5622-36-6
Record name Methyl 6-quinolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 6-Quinolineacetate

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically significant compounds. Its rigid, planar structure and ability to engage in various intermolecular interactions make it a cornerstone in the design of therapeutic agents. This compound, in particular, serves as a critical building block for advanced pharmaceutical intermediates, notably in the development of novel tyrosine kinase modulators.[1][2] This guide provides an in-depth exploration of the synthetic strategies to construct this valuable molecule, tailored for researchers and drug development professionals. We will dissect the mechanistic underpinnings of both classical and modern synthetic routes, offering field-proven insights into the causality behind experimental choices.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary retrosynthetic perspectives:

  • Late-Stage Functionalization: This modern and highly versatile strategy involves the construction of a simple quinoline precursor, such as a 6-haloquinoline, followed by the introduction of the acetate side chain using powerful cross-coupling reactions. This approach benefits from the modularity and wide availability of starting materials.

  • Precursor-Based Annulation: This classical approach involves building the quinoline ring system from an aniline derivative that already contains the desired acetic acid (or a precursor) moiety at the para-position. While historically significant, these methods often require harsh reaction conditions.

A final, straightforward esterification step is common to pathways that generate the carboxylic acid intermediate, 6-quinolineacetic acid.

G cluster_1 Strategy 1: Late-Stage Functionalization cluster_2 Strategy 2: Precursor-Based Annulation Target This compound Intermediate1 6-Quinolineacetic Acid Target->Intermediate1 Hydrolysis Intermediate1->Target Fischer Esterification Intermediate2 6-Bromoquinoline Intermediate1->Intermediate2 Retrosynthesis via Cross-Coupling Intermediate3 4-Aminophenylacetic Acid Intermediate1->Intermediate3 Retrosynthesis via Ring Formation Reagent2 Heck or Sonogashira Coupling + Elaboration Reagent3 Doebner-von Miller Reaction Reagent1 Methanol + Acid G Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl Oxidative Addition BaseCycle Base + HX PdII_Olefin Olefin Complex PdII_Aryl->PdII_Olefin Coordination PdII_Alkyl σ-Alkyl Pd(II) PdII_Olefin->PdII_Alkyl Migratory Insertion Pd_Hydride HPd(II)L₂(X) PdII_Alkyl->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination Product Product Pd_Hydride->Product Releases Product ArylX 6-Bromoquinoline Olefin Methyl Acrylate G Start 4-Aminophenylacetic Acid + α,β-Unsaturated Carbonyl Michael Michael Adduct Start->Michael 1. Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized 2. Intramolecular Cyclization (Acid Cat.) Dihydro Dihydroquinoline Cyclized->Dihydro 3. Dehydration Product 6-Quinolineacetic Acid Dihydro->Product 4. Oxidation

References

An In-depth Technical Guide to Methyl 6-quinolineacetate: Properties, Spectra, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 6-quinolineacetate, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, detailed spectroscopic analysis, and practical applications of this compound, grounding all information in established scientific principles and field-proven insights.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[1][2] Its derivatives are integral to a wide range of therapeutic agents, exhibiting activities such as antimalarial, antihypertensive, and anticancer properties.[1][3] this compound (CAS No. 5622-36-6) serves as a crucial building block in this field.[4] Notably, it is a reactant in the synthesis of triazolopyridazines, which are being investigated as tyrosine kinase modulators, highlighting its importance in the development of targeted cancer therapies.[5][6] Understanding the fundamental properties and spectral characteristics of this intermediate is paramount for its effective use in complex synthetic pathways.

Physicochemical Properties

This compound is typically encountered as a light yellow to brown liquid or oil.[5] Its core properties are summarized in the table below, providing essential data for experimental design, including reaction setup, purification, and storage.

PropertyValueSource
CAS Number 5622-36-6[4][5]
Molecular Formula C₁₂H₁₁NO₂[4][5]
Molecular Weight 201.22 g/mol [4][5]
Appearance Light yellow to brown liquid/oil[5]
Boiling Point 196-200 °C (at 13 Torr)[5]
Density (Predicted) 1.186 ± 0.06 g/cm³[5]
Storage Sealed in a dry place at room temperature[5]

Synthesis Protocol: Esterification of 6-Quinolineacetic Acid

The synthesis of this compound is commonly achieved through a straightforward Fischer esterification of 6-quinolineacetic acid. The causality behind this choice of reaction is its efficiency and the use of readily available and inexpensive reagents (methanol and a strong acid catalyst).

Experimental Protocol
  • Dissolution: Dissolve 6-quinolineacetic acid in an excess of methanol (e.g., ~10 mL per gram of acid).

  • Catalysis: Slowly add concentrated sulfuric acid dropwise to the solution while cooling in an ice bath to manage the exothermic reaction.

  • Reaction: Stir the mixture under reflux conditions for approximately 4 hours to drive the equilibrium towards the ester product.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and cool in an ice bath.

    • Carefully adjust the pH to ~8 using a 2N NaOH solution followed by a saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

  • Extraction & Purification:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as a clear brown oil.[5]

The following diagram illustrates the workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-Quinolineacetic Acid in Methanol B Add H₂SO₄ (catalyst) (Ice Bath) A->B Slowly C Reflux for 4 hours B->C D Remove Methanol (Reduced Pressure) C->D E Dilute with Ethyl Acetate D->E F Neutralize with NaOH / NaHCO₃ to pH 8 E->F G Liquid-Liquid Extraction F->G H Wash & Dry Organic Layer G->H I Evaporate Solvent H->I J This compound (Brown Oil) I->J

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile: A Structural Verification System

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is complex in the aromatic region due to the quinoline ring system.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.90dd, J = 1.7, 4.2 Hz1HH-2 (Quinoline)
8.14-8.10m1HH-4 or H-8
8.08d, J = 8.7 Hz1HH-4 or H-8
7.72d, J = 1.4 Hz1HH-5
7.65dd, J = 2.0, 8.7 Hz1HH-7
7.40dd, J = 4.2, 8.3 Hz1HH-3
3.83s2H-CH₂- (Methylene)
3.73s3H-OCH₃ (Methoxy)
(Data obtained in DMSO-d₆ at 300.0 MHz)[5]

The downfield shifts of the quinoline protons are characteristic of their location in an electron-deficient aromatic system. The two singlets at 3.83 and 3.73 ppm are unambiguous indicators of the methylene bridge and the methyl ester group, respectively.

¹³C NMR Spectroscopy

While a specific experimental spectrum is not publicly available, the expected chemical shifts for the carbon atoms in this compound can be predicted based on established ranges for similar functional groups.

Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~171C=O (Ester carbonyl)
~121-150Aromatic carbons (Quinoline)
~52-OCH₃ (Methoxy)
~41-CH₂- (Methylene)

The carbonyl carbon of the ester is expected to appear significantly downfield, around 171 ppm. The nine distinct carbons of the quinoline ring will resonate in the aromatic region, while the aliphatic methoxy and methylene carbons will be found upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display several characteristic absorption bands.

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Quinoline)
~3000-2850C-H StretchAliphatic (-CH₂-, -CH₃)
~1735 C=O Stretch Ester
~1600-1450C=C StretchAromatic (Quinoline)
~1300-1100C-O StretchEster

The most diagnostic peak would be the strong carbonyl (C=O) stretch of the ester group, expected around 1735 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches, along with the C-O single bond stretch, would corroborate the structure.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion: Electrospray ionization mass spectrometry (ESMS) shows a protonated molecular ion peak [M+H]⁺ at m/z 202.14, consistent with the molecular weight of 201.22 g/mol .[5]

  • Predicted Fragmentation: Under electron ionization (EI), common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester side chain. Cleavage at the benzylic position (between the quinoline ring and the methylene group) would also be expected, leading to a stable quinolinemethyl cation.

The relationship between the compound's structure and its key spectral features is visualized below.

G cluster_structure Chemical Structure cluster_spectra Spectroscopic Signatures struct This compound HNMR ¹H NMR: - Aromatic signals (δ 7.4-8.9) - Methylene singlet (δ ~3.8) - Methoxy singlet (δ ~3.7) struct->HNMR CNMR ¹³C NMR: - Carbonyl C (δ ~171) - Aromatic Cs (δ ~121-150) - Aliphatic Cs (δ ~41, 52) struct->CNMR IR IR: - Strong C=O stretch (~1735 cm⁻¹) - Ar-H & Sp³ C-H stretches - C-O stretch struct->IR MS MS: - [M+H]⁺ at m/z 202 - Predicted fragmentation struct->MS

Caption: Correlation between structure and spectral data.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in public databases at the time of this writing. Therefore, handling should be based on the precautionary principles for related chemical structures.

  • General Precautions: Handle in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Hazards: Based on related quinoline and ester compounds, potential hazards include skin irritation, serious eye irritation, and possible respiratory tract irritation.[1][7][8] It may be harmful if swallowed or inhaled.

  • Storage: Keep the container tightly closed and store in a dry, cool place away from strong oxidizing agents.[5][7]

Trustworthiness Note: This safety information is generalized. Always consult the specific SDS provided by the supplier before handling this chemical to ensure all risks are understood and mitigated.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a distinct spectroscopic profile. Its role as a precursor to tyrosine kinase modulators underscores its importance in modern drug discovery.[5][6] This guide provides a foundational understanding of its synthesis, characterization, and handling, equipping researchers with the necessary knowledge to confidently incorporate this compound into their synthetic strategies. The combination of detailed protocols and spectral data interpretation serves as a self-validating system, ensuring both the integrity of the material and the reliability of the experimental outcomes derived from its use.

References

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-quinolin-6-ylacetate (CAS 5622-36-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 2-quinolin-6-ylacetate, registered under CAS number 5622-36-6, is a heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-quinolin-6-ylacetate, offering valuable insights for its application in research and development. Understanding these properties is fundamental for its handling, characterization, and utilization in synthetic chemistry, particularly as a reactant in the preparation of novel therapeutic agents such as tyrosine kinase modulators.

Molecular Structure and Key Identifiers

The structural integrity of a compound dictates its physical and chemical behavior. Methyl 2-quinolin-6-ylacetate possesses a quinoline bicyclic system with a methyl acetate group at the 6-position.

cluster_0 Boiling Point Determination Workflow A Sample Preparation B Capillary Insertion A->B C Thiele Tube Setup B->C D Gentle Heating C->D E Observe Bubbling D->E F Cooling & Measurement E->F G Record Boiling Point & Pressure F->G

References

An In-depth Technical Guide to the Solubility of Methyl 6-Quinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Physicochemical Profile of Methyl 6-Quinolineacetate

A thorough understanding of a compound's intrinsic properties is the bedrock of any solubility investigation. These characteristics not only offer clues to its potential solubility behavior but also inform the selection of appropriate experimental conditions and analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[4]
Molecular Weight 201.22 g/mol [4]
Appearance Light yellow to brown liquid[2]
Boiling Point 196-200 °C (at 13 Torr)[2]
Density 1.186 ± 0.06 g/cm³ (Predicted)[2]
pKa (Predicted) 4.82 ± 0.10[2]

The predicted pKa of 4.82 suggests that this compound is a weak base.[2] The quinoline nitrogen can be protonated, and this ionization state will be highly dependent on the pH of the surrounding medium. This is a critical consideration for solubility, as the ionized form of a compound is generally more water-soluble than its neutral counterpart.[5][6][7][8] Therefore, the aqueous solubility of this compound is expected to increase significantly in acidic conditions (pH < pKa).[9]

The Crucial Role of Polymorphism

It is imperative for researchers to recognize that the solid-state properties of a compound can profoundly impact its solubility. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can lead to significant variations in physical properties, including melting point, dissolution rate, and, most importantly, solubility.[10][11][12] Different polymorphs of the same compound can exhibit different crystal lattice energies, which in turn affects the energy required to break the crystal structure and dissolve the molecule.[13]

Generally, a metastable polymorph will exhibit higher solubility than its more stable counterpart.[13][14] However, the metastable form may convert to the more stable, less soluble form over time, especially in solution.[13] This potential for polymorphic transformation underscores the importance of characterizing the solid form of this compound used in any solubility study. Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling the polymorphic form.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[15][16][17] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility under a given set of conditions.[18] The following protocol is a detailed guide for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid form, with known purity and polymorphic characterization)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[1][19]

  • Volumetric flasks and pipettes

  • pH meter

Experimental Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound using the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess methyl 6-quinolineacetate prep2 Add a known volume of solvent prep1->prep2 to vial equil1 Incubate at a constant temperature with agitation prep2->equil1 equil2 Allow to equilibrate (e.g., 24-72 hours) equil1->equil2 sep1 Allow solid to sediment equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through a 0.45 µm syringe filter sep2->sep3 quant2 Dilute filtered sample if necessary sep3->quant2 quant1 Prepare calibration standards quant3 Analyze by HPLC-UV or UV-Vis quant1->quant3 quant2->quant3 quant4 Calculate concentration quant3->quant4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid material should be present throughout the experiment to ensure that equilibrium is reached.[20]

    • Accurately add a known volume of the desired solvent to each vial. It is recommended to perform each solubility determination in triplicate to ensure reproducibility.[17]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours.[20] It is crucial to verify that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring that the concentration of the dissolved compound no longer changes.[17]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.[21][22] This step is critical to prevent artificially high solubility readings.

    • If necessary, accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1][23]

    • For HPLC-UV analysis:

      • Develop a suitable HPLC method. A reversed-phase C18 column is often a good starting point.

      • The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

      • The detection wavelength should be set at the λmax of this compound.

      • Prepare a series of calibration standards of known concentrations of this compound in the same solvent as the samples.

      • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

      • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[21]

    • For UV-Vis analysis:

      • Determine the λmax of this compound in the chosen solvent.

      • Prepare a series of calibration standards and generate a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the samples and determine their concentration from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account any dilution factors.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature and the nature of the solvent (including pH for aqueous solutions).

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of this compound. A comprehensive understanding of these factors is essential for designing robust experiments and interpreting the results correctly.

  • pH: As a weak base, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent.[5][6][7][8] At pH values below its pKa, the quinoline nitrogen will be protonated, forming a more soluble salt.[9] Therefore, it is crucial to control and report the pH of aqueous solubility measurements.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound is intended for use in applications where temperature varies.

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can significantly alter the polarity of the solvent system and, consequently, the solubility of a compound.[9] This is a common strategy to enhance the solubility of poorly water-soluble drugs.

  • Ionic Strength: The presence of salts in the solution can affect solubility through the "salting-in" or "salting-out" effect.[5][6][7][8] This is particularly relevant when working with buffered solutions.

Conclusion

References

The Definitive Guide to the Structural Elucidation of Methyl 6-quinolineacetate: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-quinolineacetate, a quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise structural characterization of novel quinoline derivatives is a cornerstone of the drug discovery process, ensuring the unambiguous identification of synthesized compounds and providing the foundational data for structure-activity relationship (SAR) studies.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed in the structural elucidation of this compound. As a Senior Application Scientist, the following narrative is designed to not only present the analytical data but also to instill a deeper understanding of the causality behind the experimental choices and the logic of spectral interpretation. This guide will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a holistic and self-validating approach to the structural confirmation of this important molecule.

Molecular Structure and Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system will be utilized throughout this guide.

Caption: Molecular structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules, providing detailed insights into the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical shifts (electronic environment), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and its characteristic residual peak at ~2.50 ppm.

  • Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. A standard pulse program is used to acquire the free induction decay (FID).

  • Data Acquisition: Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired FID is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a series of well-resolved signals corresponding to the aromatic protons of the quinoline ring and the protons of the methyl acetate substituent.[1]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.90dd4.2, 1.71HH-2
8.14 - 8.10m-1HH-4
8.08d8.71HH-8
7.72d1.41HH-5
7.65dd8.7, 2.01HH-7
7.40dd8.3, 4.21HH-3
3.83s-2H-CH₂-
3.73s-3H-OCH₃

Causality Behind the Assignments:

  • H-2 (8.90 ppm): This proton is adjacent to the electronegative nitrogen atom, which deshields it, causing it to resonate at a significantly downfield chemical shift. The doublet of doublets (dd) splitting pattern arises from coupling to H-3 (J ≈ 4.2 Hz, meta coupling) and H-4 (J ≈ 1.7 Hz, para coupling, also known as W-coupling).

  • H-4 (8.14 - 8.10 ppm): This proton is also in the pyridine ring and is deshielded, though to a lesser extent than H-2. It appears as a multiplet due to coupling with H-2, H-3, and H-5.

  • H-8 (8.08 ppm): This proton is in the benzene ring and experiences deshielding due to its proximity to the fused pyridine ring. The doublet (d) splitting is a result of coupling to H-7 (J ≈ 8.7 Hz, ortho coupling).

  • H-5 (7.72 ppm): This proton is a doublet due to coupling with H-7 (J ≈ 1.4 Hz, meta coupling).

  • H-7 (7.65 ppm): This proton is a doublet of doublets due to ortho coupling with H-8 (J ≈ 8.7 Hz) and meta coupling with H-5 (J ≈ 2.0 Hz).

  • H-3 (7.40 ppm): This proton is a doublet of doublets due to coupling with H-2 (J ≈ 4.2 Hz) and H-4 (J ≈ 8.3 Hz).

  • -CH₂- (3.83 ppm): The methylene protons are adjacent to the electron-withdrawing quinoline ring and the carbonyl group, causing them to resonate at a downfield shift. They appear as a singlet because there are no adjacent protons to couple with.

  • -OCH₃ (3.73 ppm): The methyl protons of the ester group are deshielded by the adjacent oxygen atom and appear as a singlet.

cluster_workflow ¹H NMR Elucidation Workflow A Obtain ¹H NMR Spectrum B Identify Chemical Shifts A->B C Analyze Splitting Patterns B->C D Determine Integration Values C->D E Assign Protons to Signals D->E F Confirm Structure E->F

Caption: Logical workflow for ¹H NMR spectral analysis.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used, which results in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (δ, ppm) Assignment Reasoning for Prediction
~171C=OThe carbonyl carbon of an ester typically resonates in this downfield region.[2][3]
~150C-2Adjacent to the electronegative nitrogen.
~147C-8aBridgehead carbon adjacent to nitrogen.
~136C-4In the pyridine ring, deshielded.
~135C-6Attached to the electron-withdrawing acetate group.
~129C-8Aromatic CH.
~128C-4aBridgehead carbon.
~127C-5Aromatic CH.
~126C-7Aromatic CH.
~121C-3Aromatic CH.
~52-OCH₃Methyl carbon attached to oxygen.
~41-CH₂-Methylene carbon attached to the quinoline ring and the carbonyl group.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and powerful tool for the identification of functional groups within a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the quinoline ring system and the methyl ester functional group.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Assignment
3100-3000Medium-WeakC-H stretchAromatic C-H
2990-2850Medium-WeakC-H stretchAliphatic C-H (-CH₂- and -CH₃)
~1735StrongC=O stretchEster carbonyl
1600-1450Medium-StrongC=C and C=N stretchQuinoline ring skeletal vibrations
1250-1000StrongC-O stretchEster C-O

Causality Behind the Assignments:

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The stretching vibrations of C-H bonds on the quinoline ring typically appear at frequencies just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (2990-2850 cm⁻¹): The C-H stretching vibrations of the methylene and methyl groups of the acetate substituent will appear in this region.

  • Ester C=O Stretch (~1735 cm⁻¹): This is a very characteristic and strong absorption band for the carbonyl group of a saturated ester. Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • Quinoline Ring Vibrations (1600-1450 cm⁻¹): The complex stretching vibrations of the C=C and C=N bonds within the aromatic quinoline ring system give rise to a series of bands in this region.

  • Ester C-O Stretch (1250-1000 cm⁻¹): Esters typically show two C-O stretching bands. The stronger of these, often referred to as the "ester stretch," appears in this region and is due to the stretching of the C-O single bond adjacent to the carbonyl group.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrometry Data and Interpretation

Molecular Ion:

The ESI mass spectrum of this compound shows a prominent peak at m/z 202.14, corresponding to the protonated molecular ion [M+H]⁺ (calculated for C₁₂H₁₁NO₂ + H⁺ = 202.0868).[1] This confirms the molecular weight of the compound to be 201.22 g/mol .

Predicted Fragmentation Pattern (EI):

Under electron ionization, the molecular ion (M⁺˙ at m/z 201) would be expected to undergo fragmentation. The most likely fragmentation pathways would involve the loss of the ester functional group components.

M [M]⁺˙ m/z 201 F1 [M - OCH₃]⁺ m/z 170 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 142 M->F2 - •COOCH₃ F3 [Quinoline]⁺˙ m/z 128 F2->F3 - CH₂

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

  • Loss of a methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a fragment at m/z 170.

  • Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the CH₂-C(O) bond would lead to a fragment at m/z 142.

  • Formation of the quinoline radical cation: Subsequent loss of the methylene group from the m/z 142 fragment could lead to the formation of the stable quinoline radical cation at m/z 128.

IV. Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of this compound is a prime example of the synergistic power of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. By integrating the data from these orthogonal techniques, an unambiguous and self-validating structural assignment can be made with a high degree of confidence. This comprehensive analytical approach is indispensable in the fields of chemical research and drug development, ensuring the integrity of synthesized compounds and paving the way for further biological evaluation.

References

Foreword: Bridging Theory and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Methyl 6-quinolineacetate

In the landscape of modern drug development, the journey from a promising molecule to a clinical candidate is fraught with challenges, demanding a deep, predictive understanding of molecular behavior. This compound, a heterocyclic compound featuring the versatile quinoline scaffold, represents a class of molecules with significant potential in medicinal chemistry. The quinoline ring system is a well-established pharmacophore, and understanding the nuanced electronic and structural properties of its derivatives is paramount for rational drug design.

This guide moves beyond a simple recitation of computational protocols. It is designed to provide researchers, medicinal chemists, and computational scientists with a field-proven framework for applying quantum chemical calculations to a molecule like this compound. We will delve into the causality behind methodological choices, ensuring that each step is not just a black box but a deliberate, scientifically-grounded decision. Our objective is to empower you to leverage computational chemistry not merely as a data generation tool, but as an engine for insight, driving the optimization of lead compounds and accelerating the discovery pipeline.[1]

Part 1: Foundational Strategy - The 'Why' Before the 'How'

The predictive power of quantum mechanics offers an unparalleled window into the atomic and molecular behavior that governs biological and chemical processes.[2] For a molecule like this compound, these calculations are indispensable for elucidating properties that are difficult or time-consuming to measure experimentally.[3] We can accurately predict its three-dimensional structure, electronic charge distribution, reactivity, and spectroscopic signatures. This information is critical for understanding how the molecule might interact with a biological target, its metabolic stability, and its potential for chemical modification.[1][4]

The core of our approach will be Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of computational chemistry for its balance of accuracy and computational efficiency.[5][6] DFT allows us to investigate the electronic structure of molecules, providing a robust foundation for predicting a wide array of molecular properties crucial for drug design.[7][8]

Below is a logical workflow that outlines the comprehensive computational analysis of this compound.

G cluster_0 Phase 1: Structural Preparation cluster_1 Phase 2: Quantum Mechanical Calculation cluster_2 Phase 3: Property Analysis & Interpretation cluster_3 Phase 4: Application in Drug Design A Initial 3D Structure Generation (e.g., from SMILES or 2D sketch) B Geometry Optimization (Find lowest energy conformer) A->B Input Structure C Vibrational Frequency Analysis (Confirm true minimum & obtain thermochemistry) B->C Optimized Geometry D Electronic Properties Analysis (HOMO, LUMO, MEP, Charges) C->D Validated Structure E Spectroscopic Analysis (Simulated IR/Raman Spectra) C->E F Reactivity Descriptors (Chemical Hardness, Electrophilicity) D->F Derived Properties G Identify Potential Sites for Metabolism or Interaction D->G H Guide Synthetic Modifications for Improved Potency/Properties F->H G->H

Caption: A comprehensive workflow for the quantum chemical analysis of this compound.

Part 2: The Core Protocol - A Self-Validating System

Every computational protocol must be a self-validating system, where each step confirms the validity of the previous one. This ensures the final results are not artifacts of the chosen methodology but are a true representation of the molecule's properties.

Step 1: Geometry Optimization - Finding the Energetic Ground State

The first and most critical step is to determine the most stable 3D conformation of this compound.[9] An inaccurate starting geometry will lead to erroneous results for all subsequent property calculations.

The Causality Behind the Choice of Method: We will employ DFT for this task. Specifically, the B3LYP functional has consistently shown robust performance for a wide range of organic molecules, including heterocyclic and aromatic systems like quinoline.[10][11][12] For the basis set, which is the set of mathematical functions used to build the molecular orbitals, we select 6-311++G(d,p). Here’s the breakdown of this choice:

  • 6-311G: A triple-zeta basis set that provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.

  • ++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately describing systems with potential lone pairs or delocalized electrons, like the nitrogen and oxygen atoms in our molecule, and the aromatic quinoline ring.

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These allow the orbitals to change shape, which is essential for accurately modeling bond angles and the overall molecular geometry.[12]

Experimental Protocol: Geometry Optimization

  • Input Structure: Generate an initial 3D structure of this compound. This can be done using molecular builder software from its SMILES string (COC(=O)CC1=CC2=C(C=C1)N=CC=C2) or by sketching the 2D structure.

  • Software Selection: Utilize a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.[5]

  • Calculation Setup:

    • Job Type: Select Optimization.

    • Method: Choose DFT and specify the B3LYP functional.

    • Basis Set: Select 6-311++G(d,p).

    • Charge & Multiplicity: Set the charge to 0 and the multiplicity to 1 (singlet ground state).

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.[13]

  • Convergence Check: Upon completion, verify that the optimization has converged successfully by checking the log file for the four standard convergence criteria (forces and displacements).

ParameterValue/SelectionRationale
Software Gaussian 16, ORCA 5.0Widely used and validated software packages for DFT calculations.[5][10]
Level of Theory Density Functional Theory (DFT)Offers the best compromise between accuracy and computational cost for molecules of this size.[14]
Functional B3LYPA hybrid functional known for its reliability in predicting geometries and energies of organic molecules.[15]
Basis Set 6-311++G(d,p)A flexible basis set suitable for accurately describing electron distribution, non-covalent interactions, and vibrational modes.[12]
Solvation Model PCM (Polarizable Continuum Model) - Water(Optional) To simulate an aqueous environment, which is often relevant for biological applications.[16]

Table 1: Summary of selected computational parameters for the analysis of this compound.

Step 2: Vibrational Frequency Analysis - Validating the Minimum

A successful geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum (a stable conformation) or a saddle point (a transition state).[17] A vibrational frequency analysis is non-negotiable as it serves two purposes:

  • Validation: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, and the geometry must be further refined.[13]

  • Thermochemistry: The calculation provides thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[17]

Experimental Protocol: Vibrational Frequency Analysis

  • Input Structure: Use the fully optimized geometry from the previous step.

  • Calculation Setup:

    • Job Type: Select Frequency.

    • Method/Basis Set: Use the exact same level of theory (B3LYP/6-311++G(d,p)) as the optimization. Using a different level will render the results inconsistent.

  • Execution: Run the calculation.

  • Analysis:

    • Inspect the output for the number of imaginary frequencies. For a stable molecule, this should be zero.

    • The output will also contain the simulated infrared (IR) and Raman spectra, which can be compared with experimental data if available.

Part 3: From Data to Insight - Analyzing Molecular Properties

With a validated structure, we can now extract a wealth of information relevant to drug development.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable.[16]

PropertyDescriptionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating character.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting character.
HOMO-LUMO Gap ΔE = ELUMO - EHOMOA key indicator of chemical reactivity and kinetic stability.[18]
Dipole Moment Measure of the overall polarity of the molecule.Influences solubility and the nature of intermolecular interactions.[5]

Table 2: Key electronic properties derivable from DFT calculations and their relevance.

Molecular Electrostatic Potential (MEP) - Visualizing Reactivity

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.[16]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are sites for favorable interactions with electrophiles or hydrogen bond donors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as those around acidic hydrogen atoms. These are sites for favorable interactions with nucleophiles or hydrogen bond acceptors.

Experimental Protocol: MEP Map Generation

  • Input: Use the optimized molecular geometry and the generated wavefunction/density file from the frequency calculation.

  • Software: Use the visualization module of the quantum chemistry package (e.g., GaussView).

  • Generation: Request the calculation and display of the MEP surface. Map the potential onto the electron density surface for clear visualization.

  • Analysis: Identify the regions of most negative and positive potential to predict sites of interaction. For this compound, the quinoline nitrogen and the carbonyl oxygen are expected to be key electronegative sites.

The relationship between these calculated properties and their utility in drug design can be visualized as follows:

G QC Quantum Chemical Calculation (DFT) HOMO_LUMO HOMO-LUMO Gap QC->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) QC->MEP Charges Atomic Charges QC->Charges Vib Vibrational Frequencies QC->Vib Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity Binding Ligand-Receptor Binding Sites MEP->Binding Interactions Intermolecular Interactions (H-bonds) MEP->Interactions Charges->Interactions ID Spectroscopic Identification Vib->ID

Caption: Relationship between calculated properties and their application in drug development.

Conclusion: From In Silico to In Vivo

This guide has outlined a robust, multi-step protocol for the quantum chemical analysis of this compound. By following this framework, which emphasizes methodological justification and self-validation, researchers can generate high-fidelity data on the molecule's structural, electronic, and reactive properties. This in silico characterization is a vital precursor to experimental work, enabling more targeted synthetic efforts, providing hypotheses for structure-activity relationships (SAR), and ultimately contributing to a more efficient and rational drug discovery process.[19][20] The insights gained from these calculations provide a powerful theoretical foundation to guide the development of novel therapeutics based on the quinoline scaffold.

References

A Proposed Framework for the Thermochemical Analysis of Methyl 6-quinolineacetate: Experimental and Computational Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Methyl 6-quinolineacetate (CAS: 5622-36-6, Formula: C₁₂H₁₁NO₂) is a key intermediate in the synthesis of advanced pharmaceutical agents, including tyrosine kinase modulators.[1][2] A comprehensive understanding of its thermochemical properties is paramount for controlling drug substance stability, polymorphism, and formulation. This technical guide presents a robust framework for the complete thermochemical characterization of this compound. While specific experimental data for this compound is not yet prevalent in published literature, this paper outlines the essential experimental protocols and computational methodologies required for its analysis. We provide detailed, field-proven workflows for determining critical parameters such as the enthalpy of formation, enthalpy of sublimation, and lattice energy. By integrating combustion calorimetry, thermal analysis (DSC/TGA), and computational density functional theory (DFT), this guide serves as a self-validating roadmap for researchers and drug development professionals to generate reliable and accurate thermochemical data.

Introduction: The "Why" Behind Thermochemical Causality in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is not merely an academic curiosity; it is a critical determinant of its clinical and commercial viability. Properties such as the standard molar enthalpy of formation (ΔfH°m) govern the energy landscape of a molecule, while phase transition energetics (enthalpies of sublimation, fusion, and vaporization) dictate its physical stability, solubility, and bioavailability. For a molecule like this compound, understanding these values is crucial for:

  • Polymorph Screening: Identifying the most stable crystalline form to prevent unexpected phase transitions in the final drug product.

  • Process Chemistry: Optimizing reaction conditions and purification processes (like sublimation) by understanding the energy inputs and outputs.

  • Formulation Development: Predicting solubility and dissolution rates, which are intrinsically linked to the energy required to break the crystal lattice.

This guide, therefore, does not just list procedures. It establishes a logical and causal link between the experimental method and the specific thermodynamic question it answers, empowering researchers to not only generate data but to understand its implications.

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is essential for a comprehensive and cross-validated thermochemical profile. We will focus on three core techniques: static bomb combustion calorimetry, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).

Standard Molar Enthalpy of Formation (ΔfH°m) via Combustion Calorimetry

The enthalpy of formation is the cornerstone of thermochemical analysis. It is most accurately determined experimentally using bomb combustion calorimetry, which measures the energy of combustion (ΔcU°).[3]

Causality: By precisely measuring the heat released when this compound is completely combusted in a controlled oxygen environment, we can work backward using Hess's Law to calculate its enthalpy of formation. The reaction is:

C₁₂H₁₁NO₂(l/s) + 13.75 O₂(g) → 12 CO₂(g) + 5.5 H₂O(l) + 0.5 N₂(g)

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation:

    • Weigh approximately 0.5 - 1.0 g of high-purity this compound (purity > 99.5%, confirmed by HPLC and NMR) into a platinum crucible. Given its liquid state at room temperature, a gelatin capsule or a similar container may be used.[1][2]

    • A cotton fuse of known mass and combustion energy is attached to a platinum wire positioned just above the sample.

  • Calorimeter Setup:

    • Place the crucible in a static-bomb calorimeter.

    • Add 1.0 mL of deionized water to the bomb to ensure saturation of the final atmosphere, facilitating the formation of nitric acid from the nitrogen content.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 3 MPa.[3]

    • Submerge the sealed bomb in the calorimeter's water jacket, which is maintained at a constant, known temperature (e.g., 298.15 K).

  • Combustion and Data Acquisition:

    • Allow the system to reach thermal equilibrium (typically monitored by a stable temperature reading for 10-15 minutes).

    • Ignite the sample by passing a current through the platinum wire.

    • Record the temperature change of the water jacket with high precision (e.g., using a Beckmann thermometer or a calibrated thermistor) until a stable final temperature is reached.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the liquid phase. Titrate this solution with a standardized NaOH solution to quantify the amount of nitric acid formed.

    • Analyze the gaseous products for any uncombusted carbon (soot) or carbon monoxide, although complete combustion is expected under these conditions.

  • Data Correction (Washburn Corrections):

    • The raw data (ΔT) is used to calculate the gross heat of combustion. This value must be rigorously corrected to standard state conditions.[3] This involves accounting for the heat from the fuse, the formation of nitric acid, and the energy required to bring reactants and products to their standard states.

  • Self-Validation:

    • The energy equivalent of the calorimeter (εcalor) must be determined by combusting a certified standard, typically benzoic acid. This calibration should be performed before and after the sample runs to ensure system stability. The obtained value for benzoic acid should be within 0.05% of the certified value.

Workflow for Enthalpy of Formation Determination

G cluster_prep Preparation & Calibration cluster_exp Experiment cluster_calc Calculation P1 Weigh Sample & Fuse E1 Assemble & Pressurize Bomb P1->E1 P2 Calibrate Calorimeter (Benzoic Acid) P2->E1 Provides εcalor E2 Ignite & Record ΔT E1->E2 E3 Post-Combustion Analysis (Titration) E2->E3 C1 Apply Washburn Corrections E3->C1 C2 Calculate ΔcU° C1->C2 C3 Calculate ΔcH° C2->C3 C4 Calculate ΔfH°m (Hess's Law) C3->C4

Caption: Workflow for determining the standard molar enthalpy of formation.

Enthalpy of Phase Transitions: DSC & TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying phase behavior and the energetics of sublimation.

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and detect polymorphism.[4][5]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 253.15 K).

    • Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature well above its melting point.

    • Hold isothermally for 5 minutes.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating cycle to observe any changes in the thermal profile, which may indicate polymorphism or the removal of thermal history.

  • Data Analysis: The onset temperature of the endothermic peak corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion (ΔfusH).

TGA measures the change in mass of a sample as a function of temperature. For volatile or sublimable compounds, isothermal TGA can be used to determine the enthalpy of sublimation (ΔsubH).[6]

Experimental Protocol: Isothermal TGA

  • Instrument Setup: Use a TGA with a sensitive balance.

  • Sample Preparation: Place a small amount (5-10 mg) of this compound in an open TGA pan.

  • Isothermal Runs:

    • Heat the sample to a specific isothermal temperature below its melting point (e.g., 323.15 K) and hold.

    • Record the mass loss over time. The rate of mass loss ( dm/dt ) should be linear under these conditions.

    • Repeat this procedure at several different temperatures (e.g., 328.15 K, 333.15 K, 338.15 K, 343.15 K).

  • Data Analysis: The rate of sublimation (k) is determined from the slope of the mass vs. time plot. The enthalpy of sublimation can then be derived from the Clausius-Clapeyron equation by plotting ln(k) versus 1/T. The slope of this line is equal to -ΔsubH/R, where R is the ideal gas constant.

Computational Thermochemical Analysis

Computational methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental data. They can be used to predict thermochemical properties and to calculate values that are difficult to measure directly, such as lattice energy.[7]

Causality: The lattice energy represents the energy released when gaseous ions form a solid crystal. It is a direct measure of the cohesive forces within the crystal. While it cannot be measured directly, it can be calculated from experimental data via a Born-Haber cycle or computed directly from the crystal structure.[8]

ΔHsubl ≈ Elatt + 2RT (for non-linear molecules)[7]

This relationship provides a critical cross-validation point: the experimentally determined sublimation enthalpy should be in close agreement with the computationally derived lattice energy after thermal corrections.

Computational Protocol: Periodic DFT for Lattice Energy

  • Crystal Structure: Obtain the single-crystal X-ray diffraction structure of this compound. This is a prerequisite for an accurate calculation.

  • Gas-Phase Optimization: Optimize the geometry of a single molecule of this compound in the gas phase using a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., def2-TZVP). Calculate the single-point energy (Egas).

  • Solid-State Calculation: Perform a periodic DFT calculation on the crystal unit cell using the same functional and basis set. This yields the total energy of the molecule in its crystalline state (Esolid).

  • Lattice Energy Calculation: The lattice energy (Elatt) is the difference between the energy of the molecule in the solid state and in the gas phase, normalized by the number of molecules in the unit cell (Z): Elatt = (Esolid / Z) - Egas

Relationship Between Thermochemical Parameters

G Exp Experimental Data subH ΔsubH (Enthalpy of Sublimation) Exp->subH TGA fusH ΔfusH (Enthalpy of Fusion) Exp->fusH DSC formH_solid ΔfH°m (solid) Exp->formH_solid Combustion Calorimetry Comp Computational Data Elatt Elatt (Lattice Energy) Comp->Elatt Periodic DFT subH->Elatt Cross-Validation ΔsubH ≈ Elatt + 2RT vapH ΔvapH (Enthalpy of Vaporization) fusH->vapH Kirchhoff's Law ΔsubH = ΔfusH + ΔvapH formH_gas ΔfH°m (gas) formH_solid->formH_gas + ΔsubH

Caption: Interrelation of key experimental and computational thermochemical parameters.

Data Summary and Interpretation

All quantitative data should be meticulously tabulated. While data for this compound is pending experimental determination, the following table structure should be used. For illustrative purposes, data for related quinoline derivatives are included.[9][10]

Table 1: Experimentally Determined Thermochemical Properties of Quinoline Derivatives

CompoundMethodPropertyValue (kJ·mol⁻¹)
This compound Combustion Calorimetry ΔfH°m (s/l) To Be Determined (TBD)
TGA/DSC ΔsubH° TBD
DSC ΔfusH° TBD
2-Methylquinoline (example)Solution CalorimetryΔvapH°65.25 ± 0.13[10]
2-Phenylquinoline (example)Solution CalorimetryΔsubH°44.3 ± 0.04[10]

Table 2: Computationally Derived Properties

CompoundMethodPropertyValue (kJ·mol⁻¹)
This compound Periodic DFT Elatt To Be Determined (TBD)

Conclusion

The thermochemical analysis of this compound is a critical step in its development as a pharmaceutical intermediate. This guide provides a comprehensive, self-validating framework that combines established experimental techniques with modern computational methods. By meticulously following the detailed protocols for combustion calorimetry, DSC, and TGA, researchers can determine the standard enthalpy of formation and phase transitions. These experimental results can be validated and augmented by periodic DFT calculations of the lattice energy. The resulting data will provide an indispensable foundation for ensuring the stability, quality, and efficacy of final drug products derived from this important molecular scaffold.

References

Preliminary Screening of Methyl 6-quinolineacetate Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring is a privileged heterocyclic scaffold, forming the core of numerous approved therapeutics with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3][4][5] Methyl 6-quinolineacetate, an intriguing derivative of this scaffold, has been identified as a reactant in the synthesis of tyrosine kinase modulators, suggesting its potential as a bioactive agent, particularly in oncology.[][7] This guide provides a comprehensive, technically-grounded framework for the preliminary in silico and in vitro screening of this compound to elucidate its potential bioactivity and guide future drug discovery efforts. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causal logic behind experimental choices and establishes self-validating protocols to ensure scientific integrity.

Introduction: The Rationale for Screening this compound

The quinoline nucleus, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry.[1][3] Its derivatives have demonstrated a remarkable diversity of pharmacological actions, often attributed to their ability to intercalate with DNA, inhibit critical enzymes, and induce oxidative stress.[1] The known anticancer properties of many quinoline-based compounds, which can inhibit cancer cell growth and induce apoptosis, provide a strong rationale for investigating novel derivatives like this compound.[1][5] Its documented use in synthesizing tyrosine kinase modulators further points towards a potential interaction with key signaling pathways implicated in cancer.[][7]

This guide outlines a systematic, multi-tiered approach to the preliminary bioactivity screening of this compound. The workflow is designed to first predict its drug-like properties and potential biological targets using computational methods, followed by a robust in vitro evaluation of its cytotoxic and potential mechanistic effects.

Tier 1: In Silico Profiling - A Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is crucial for predicting the physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of this compound.[8][9][10] This predictive step allows for an early assessment of the compound's drug-likeness and helps to identify potential liabilities.

ADMET & Drug-Likeness Prediction

The objective is to assess whether this compound possesses properties consistent with a viable drug candidate. This involves evaluating its compliance with established criteria such as Lipinski's Rule of Five.[8]

Protocol:

  • Obtain the SMILES string for this compound.

  • Utilize a comprehensive, web-based platform such as SwissADME or AdmetSAR. [8]

  • Input the SMILES string and execute the prediction.

  • Analyze the output, focusing on the parameters outlined in Table 1.

Table 1: Key In Silico Parameters for this compound Evaluation

Parameter CategorySpecific ParameterAcceptable Range/CriteriaRationale
Physicochemical Properties Molecular Weight< 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity)-0.7 to +5.0Affects solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA)< 140 ŲPredicts cell permeability.
Pharmacokinetics (ADME) Human Intestinal AbsorptionHighIndicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeationNo (or Yes, depending on therapeutic goal)Predicts CNS penetration.
CYP450 Inhibition (e.g., 2D6, 3A4)NoPredicts potential for drug-drug interactions.
Drug-Likeness Lipinski's Rule of Five Violations0A widely accepted rule of thumb for oral bioavailability.
Toxicity AMES ToxicityNoPredicts mutagenic potential.
hERG InhibitionNoPredicts potential for cardiotoxicity.
Target Prediction

Identifying potential protein targets can provide initial mechanistic insights and guide the selection of appropriate cell-based assays.

Protocol:

  • Utilize target prediction servers like SwissTargetPrediction or SuperPred.

  • Input the SMILES string for this compound.

  • Analyze the list of predicted targets, prioritizing those with the highest confidence scores and relevance to cancer biology (e.g., kinases, proteases, nuclear receptors).

Tier 2: In Vitro Screening - The Experimental Cascade

The in vitro screening phase aims to empirically validate the in silico predictions and provide a quantitative measure of the bioactivity of this compound. The proposed workflow follows a logical progression from general cytotoxicity screening to more specific mechanistic assays.

Diagram 1: Overall Screening Workflow

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Screening in_silico ADMET & Drug-Likeness (e.g., SwissADME) target_pred Target Prediction (e.g., SwissTargetPrediction) in_silico->target_pred mtt Cytotoxicity Screening (MTT Assay) target_pred->mtt Guide Cell Line Selection mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) mtt->mechanism If cytotoxic target_val Target Validation (e.g., Kinase Assay) mechanism->target_val If apoptosis/ cell cycle arrest

Caption: A tiered approach for screening this compound.

General Cytotoxicity Screening: The MTT Assay

The initial step in wet-lab screening is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[11][12][13][14] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[12][15]

Selection of Cell Lines:

A diverse panel of cancer cell lines should be selected, ideally including those relevant to the predicted targets from the in silico analysis. A standard starting panel could include:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

  • A549: Human lung carcinoma.

  • HeLa: Human cervical adenocarcinoma.

  • HCT116: Human colon carcinoma.

  • A normal, non-cancerous cell line (e.g., HEK293 or MRC-5): To assess selectivity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Self-Validation and Controls:

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound.

  • Blank: Wells containing medium but no cells.

Secondary Screening: Elucidating the Mechanism of Action

If this compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 50 µM) in one or more cancer cell lines, the next logical step is to investigate the underlying mechanism of cell death.

Diagram 2: Mechanistic Assay Workflow

G cluster_apoptosis Apoptosis Assays cluster_cellcycle Cell Cycle Analysis start Cytotoxic Hit (from MTT) annexin Annexin V/PI Staining start->annexin pi_stain Propidium Iodide Staining & Flow Cytometry start->pi_stain caspase Caspase-3/7 Activity annexin->caspase

Caption: Workflow for investigating the mechanism of a cytotoxic hit.

Apoptosis Assay (Annexin V/PI Staining):

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

  • Treatment: Treat the most sensitive cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using flow cytometry.

  • Interpretation: An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population suggests late apoptosis or necrosis.

Cell Cycle Analysis:

This assay determines if the compound induces cell cycle arrest at a specific phase.

Protocol:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a solution containing Propidium Iodide and RNase.

  • Analysis: Analyze the DNA content of the cells using flow cytometry.

  • Interpretation: Accumulation of cells in the G1, S, or G2/M phase indicates cell cycle arrest.

Data Interpretation and Future Directions

The preliminary screening will generate a comprehensive dataset on the bioactivity of this compound.

Table 2: Summary of Potential Outcomes and Interpretations

AssayPotential OutcomeInterpretation & Next Steps
MTT Assay Potent Cytotoxicity (IC₅₀ < 10 µM) with selectivity for cancer cells: High-priority lead. Proceed with advanced mechanistic studies, target deconvolution, and in vivo efficacy models.
Moderate Cytotoxicity (10 µM < IC₅₀ < 50 µM): Promising hit. Optimize the structure through medicinal chemistry to improve potency. Further mechanistic studies are warranted.
Weak or No Cytotoxicity (IC₅₀ > 50 µM): Low priority for anticancer applications. Consider screening for other biological activities (e.g., anti-inflammatory, antimicrobial) based on the quinoline scaffold's known properties.
Apoptosis/Cell Cycle Assays Induction of apoptosis and/or cell cycle arrest: Suggests a specific mechanism of action. Further investigate the key proteins involved in these pathways (e.g., Bcl-2 family proteins, cyclins/CDKs).

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial bioactivity screening of this compound. By integrating predictive in silico methods with a logical cascade of in vitro experiments, researchers can efficiently assess the therapeutic potential of this compound. The emphasis on causality, robust protocols, and self-validation ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the early stages of drug discovery. The insights gained from this preliminary screen will be instrumental in guiding the subsequent steps of lead optimization and preclinical development.

References

Methodological & Application

Application Notes: Methyl 6-Quinolineacetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and materials science. This benzo[b]pyridine scaffold is a cornerstone in numerous natural products, pharmaceuticals, and functional materials, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties.[1] The strategic functionalization of the quinoline core is therefore a paramount objective in modern synthetic chemistry, enabling the exploration of novel chemical space and the enhancement of molecular properties.[2]

Methyl 6-quinolineacetate emerges as a particularly valuable building block for this purpose. Its structure uniquely combines the stable, aromatic quinoline core with a reactive methyl ester handle at the 6-position. This ester group provides a reliable anchor point for a variety of chemical transformations, from simple hydrolysis and amidation to more complex coupling reactions, allowing for the systematic elaboration of the molecule. This guide provides an in-depth look at the synthesis and application of this compound, complete with detailed protocols and mechanistic insights.

Table 1: Physicochemical Properties of this compound [3][4]

PropertyValue
CAS Number 5622-36-6
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Light yellow to brown liquid
Boiling Point 196-200 °C (at 13 Torr)
Storage Sealed in dry, Room Temperature

Synthesis of the Building Block

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction is a classic, acid-catalyzed process that is both high-yielding and scalable.

Causality and Mechanistic Insight

The reaction proceeds by protonation of the carbonyl oxygen of 6-quinolineacetic acid by the strong acid catalyst (sulfuric acid). This activation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of the methanol oxygen. The subsequent proton transfers and elimination of a water molecule regenerate the carbonyl and yield the methyl ester. The use of reflux conditions is crucial to drive the equilibrium towards the product, as esterification is a reversible process. The extensive aqueous workup involving neutralization is necessary to remove the acid catalyst and any unreacted carboxylic acid, ensuring a high purity of the final product.

G cluster_start Starting Materials cluster_process Process cluster_end Product A 6-Quinolineacetic Acid C H₂SO₄ (catalyst) A->C Dissolve in B Methanol (Solvent & Reagent) B->C D Reflux (4h) C->D Heat E Aqueous Workup (Neutralization & Extraction) D->E Cool & Process F This compound E->F Isolate

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Fischer Esterification

This protocol is adapted from a reliable, large-scale synthesis, demonstrating its robustness.[3][5]

Materials and Reagents:

Reagent M.W. Amount Moles
6-Quinolineacetic Acid 187.19 10.0 g 53.4 mmol
Methanol 32.04 100 mL -
Sulfuric Acid (conc.) 98.08 3.1 mL 58.8 mmol
Ethyl Acetate - 200 mL -
2N Sodium Hydroxide - ~32 mL -
Sat. Sodium Bicarbonate - 100 mL -
Brine - 50 mL -

| Anhydrous MgSO₄ | - | ~5 g | - |

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-quinolineacetic acid (10.0 g) in methanol (100 mL).

  • Carefully and slowly add concentrated sulfuric acid (3.1 mL) to the solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. Cool the mixture in an ice bath.

  • Carefully neutralize the solution by first adding 2N NaOH until the pH is ~4, then continue adding saturated sodium bicarbonate solution until the pH reaches 8.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

  • Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a clear brown oil.

    • Expected Yield: ~10.6 g (98%)

    • ¹H NMR (DMSO-d₆): Key shifts should align with literature values: δ ~8.90 (dd, 1H), ~8.12 (m, 1H), ~8.08 (d, 1H), ~7.72 (d, 1H), ~7.65 (dd, 1H), ~7.40 (dd, 1H), ~3.83 (s, 2H, -CH₂-), ~3.73 (s, 3H, -OCH₃).[3]

Applications in Organic Synthesis

The true utility of this compound lies in the diverse transformations it can undergo. The ester moiety serves as a primary reaction site, while the quinoline ring itself can be subjected to modern C-H functionalization techniques.

A. Hydrolysis and Amide Coupling: Accessing Key Derivatives

The most fundamental transformations involve the ester group. Hydrolysis provides the parent carboxylic acid, a crucial intermediate for many amide coupling reactions, which are among the most frequently used reactions in drug discovery.[6]

Causality and Strategy: While direct aminolysis of the ester is possible, it often requires harsh conditions. A more versatile and reliable two-step strategy involves:

  • Saponification: Base-mediated hydrolysis of the methyl ester to the corresponding carboxylate salt. This is a rapid and irreversible reaction.

  • Amide Coupling: Activation of the resulting carboxylic acid with a modern coupling agent (e.g., HATU, EDC) followed by the addition of an amine.[7] This method is highly efficient for a wide range of amines, including electron-deficient ones, under mild conditions.[6]

G Start This compound Acid 6-Quinolineacetic Acid Start->Acid Protocol 2: Base Hydrolysis (e.g., LiOH) Amide Amide Derivative Acid->Amide Protocol 3: Amide Coupling (e.g., HATU, Amine)

Caption: Two-step workflow for the synthesis of quinoline-6-acetamides.

Protocol 2: Hydrolysis to 6-Quinolineacetic Acid

Materials and Reagents:

Reagent M.W. Amount Moles
This compound 201.22 5.0 g 24.8 mmol
Tetrahydrofuran (THF) - 50 mL -
Water - 25 mL -
Lithium Hydroxide (LiOH) 23.95 1.19 g 49.7 mmol

| 1N Hydrochloric Acid | - | ~50 mL | - |

Procedure:

  • Dissolve this compound (5.0 g) in a mixture of THF (50 mL) and water (25 mL) in a 250 mL flask.

  • Add lithium hydroxide (1.19 g) and stir the mixture vigorously at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1N HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-quinolineacetic acid.

Protocol 3: Synthesis of N-Benzyl-2-(quinolin-6-yl)acetamide

Materials and Reagents:

Reagent M.W. Amount Moles
6-Quinolineacetic Acid 187.19 1.0 g 5.34 mmol
Benzylamine 107.15 0.63 mL 5.87 mmol
HATU 380.23 2.23 g 5.87 mmol
DIPEA 129.24 1.86 mL 10.7 mmol

| DMF | - | 20 mL | - |

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve 6-quinolineacetic acid (1.0 g) in anhydrous DMF (20 mL).

  • Add HATU (2.23 g) and DIPEA (1.86 mL) to the solution and stir for 15 minutes at room temperature.

  • Add benzylamine (0.63 mL) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

B. A Platform for Bioactive Molecules

This compound is a documented reactant for the preparation of complex heterocyclic systems, most notably triazolopyridazines, which have been investigated as potent tyrosine kinase modulators.[3][5] Receptor tyrosine kinases (RTKs) are crucial targets in oncology, and inhibitors based on the quinoline scaffold are prevalent in modern cancer therapy.[1][8] The acetate moiety provides the necessary carbon backbone to construct adjacent ring systems, highlighting its role as a key synthetic precursor.

G A This compound B Multi-step Synthesis A->B Key Reactant C Triazolopyridazines B->C Leads to D Tyrosine Kinase Modulators C->D Class of

Caption: Role of this compound in drug discovery.

C. Reactivity of the Quinoline Core: C-H Functionalization

Beyond the reactivity of the side chain, the quinoline nucleus itself is a substrate for modern C-H functionalization reactions.[9] These methods allow for the direct formation of C-C or C-X bonds at positions like C2 or C8, bypassing the need for pre-functionalized substrates.[10] The presence of the methyl acetate group at C6 electronically influences the reactivity of the ring, and it is generally stable to the conditions employed in many transition-metal-catalyzed C-H activation protocols. This allows for late-stage diversification of the quinoline core, providing a powerful tool for building molecular complexity and rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and strategic building block for organic synthesis. Its dual reactivity—at the ester side chain and on the aromatic core—provides chemists with a powerful platform for constructing complex molecules. From the straightforward synthesis of amides to its role as a key precursor for potent tyrosine kinase inhibitors, this compound offers a reliable and efficient entry point into the rich and pharmacologically significant world of quinoline derivatives. The protocols and insights provided herein serve as a comprehensive guide for its effective utilization in research and development.

References

Application Note: Synthesis of Potent Tyrosine Kinase Inhibitors Utilizing Methyl 6-Quinolineacetate as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it an ideal framework for the design of targeted therapeutics.[3] In the field of oncology, quinoline derivatives have emerged as a prominent class of kinase inhibitors, effectively targeting key signaling pathways implicated in tumor proliferation, angiogenesis, and metastasis.[2][4]

Protein kinases, which regulate cellular signal transduction by phosphorylating key proteins, are critical targets for cancer drug development.[5] Dysregulation of these signaling cascades, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, is a hallmark of many cancers.[2] Tyrosine kinase inhibitors (TKIs) bearing the quinoline core have demonstrated significant promise in disrupting these aberrant pathways, with several compounds receiving FDA approval and entering clinical use.[4]

This application note provides a comprehensive guide to the synthesis of a potent class of tyrosine kinase inhibitors, the triazolopyridazines, using Methyl 6-quinolineacetate as a strategic starting material. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and present relevant biological data for a representative compound.

The Strategic Advantage of this compound

This compound is a versatile precursor for the synthesis of complex heterocyclic systems. Its ester functionality provides a reactive handle for various chemical transformations, such as condensation reactions, which are pivotal in building the desired triazolopyridazine core. The quinoline moiety itself is crucial for the biological activity of the final inhibitor, often participating in key interactions within the ATP-binding pocket of the target kinase.

Signaling Pathway Context: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The synthesized triazolopyridazine inhibitors are designed to target receptor tyrosine kinases (RTKs), such as c-Met. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth, survival, and proliferation. The quinoline-based inhibitors act as competitive inhibitors at the ATP-binding site, preventing phosphorylation and thereby blocking the signaling cascade.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met) ADP ADP RTK->ADP Downstream Downstream Signaling (Ras/Raf/MEK, PI3K/Akt) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., HGF) Ligand->RTK Binding & Dimerization ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation TKI Quinoline-based TKI TKI->RTK Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a quinoline-based TKI.

Experimental Protocols

This section details a representative, multi-step synthesis of a triazolopyridazine-based tyrosine kinase inhibitor, herein designated as Q-TKI-01 , starting from this compound.

Part 1: Synthesis of 2-(Quinolin-6-yl)acetohydrazide

This initial step converts the methyl ester of the starting material into a more reactive hydrazide, primed for cyclization.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% in water, 5.0 eq)

  • Ethanol, absolute

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol (10 mL per gram of starting material).

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-(quinolin-6-yl)acetohydrazide as a white to off-white solid.

Part 2: Synthesis of the Triazolopyridazine Core

This key step involves the cyclization of the hydrazide with a suitable dicarbonyl compound to form the fused heterocyclic system.

Materials:

  • 2-(Quinolin-6-yl)acetohydrazide (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial acetic acid

Procedure:

  • Suspend 2-(quinolin-6-yl)acetohydrazide in glacial acetic acid (15 mL per gram).

  • Add ethyl acetoacetate to the suspension and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to afford the intermediate triazolopyridazine.

Part 3: Chlorination of the Triazolopyridazine Core

Activation of the triazolopyridazine core for subsequent nucleophilic substitution is achieved through chlorination.

Materials:

  • Triazolopyridazine intermediate from Part 2 (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, add the triazolopyridazine intermediate to an excess of phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to 100°C for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate.

Part 4: Synthesis of the Final Inhibitor (Q-TKI-01) via Nucleophilic Aromatic Substitution

The final step involves the coupling of the chlorinated triazolopyridazine with a substituted aniline to introduce the moiety responsible for key interactions with the target kinase.

Materials:

  • Chlorinated triazolopyridazine from Part 3 (1.0 eq)

  • 3-ethynyl-4-fluoroaniline (1.2 eq)

  • Isopropanol

  • Triethylamine (2.0 eq)

Procedure:

  • Dissolve the chlorinated triazolopyridazine and 3-ethynyl-4-fluoroaniline in isopropanol.

  • Add triethylamine to the mixture and heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, Q-TKI-01 .

Synthesis_Workflow A This compound B 2-(Quinolin-6-yl)acetohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C Triazolopyridazine Intermediate B->C Ethyl Acetoacetate, Acetic Acid, Reflux D Chlorinated Triazolopyridazine C->D POCl3, DMF, 100°C E Q-TKI-01 (Final Product) D->E 3-ethynyl-4-fluoroaniline, Isopropanol, Reflux

References

The Versatile Scaffold: Methyl 6-Quinolineacetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1]. Methyl 6-quinolineacetate, a readily accessible derivative, serves as a crucial building block for the synthesis of a diverse array of novel bioactive molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols and methodologies for biological evaluation. Our focus is to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile chemical entity.

Physicochemical Properties and Synthesis of this compound

This compound is a light yellow to brown liquid with a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol [2]. Its structure, featuring a reactive ester group appended to the quinoline core, makes it an ideal starting material for further chemical modifications.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 5622-36-6
Molecular Formula C12H11NO2
Molecular Weight 201.22
Appearance Light yellow to brown liquid
Boiling Point 196-200 °C (13 Torr)
Density 1.186 ± 0.06 g/cm3 (Predicted)
pKa 4.82 ± 0.10 (Predicted)
Protocol 1: Synthesis of this compound

This protocol outlines the esterification of 6-quinolineacetic acid to yield this compound. The causality behind this experimental choice lies in the straightforward and high-yielding nature of Fischer esterification for converting carboxylic acids to their corresponding methyl esters, a fundamental transformation in organic synthesis.

Materials:

  • 6-Quinolineacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • 2 N Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-quinolineacetic acid in methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid dropwise to the solution. An exothermic reaction will be observed.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Adjust the pH to ~8 using 2 N NaOH solution followed by saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a clear brown oil.

Self-Validation: The successful synthesis can be confirmed by spectroscopic methods such as ¹H NMR and Mass Spectrometry, which should match the data reported in the literature.

Application in the Synthesis of Tyrosine Kinase Inhibitors

This compound is a key precursor for the synthesis of various heterocyclic systems, including triazolopyridazines, which have been identified as potent tyrosine kinase modulators. Tyrosine kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for drug development.

From Ester to a Key Intermediate: Quinoline-6-acetic acid hydrazide

The first step in utilizing this compound for the synthesis of many bioactive compounds is its conversion to quinoline-6-acetic acid hydrazide. This transformation introduces a highly reactive hydrazide moiety, which is a versatile handle for constructing various heterocyclic rings.

DOT Diagram: Synthesis of Quinoline-6-acetic acid hydrazide

This compound This compound Quinoline-6-acetic acid hydrazide Quinoline-6-acetic acid hydrazide This compound->Quinoline-6-acetic acid hydrazide Hydrazine hydrate, EtOH, reflux Hydrazine hydrate Hydrazine hydrate

Caption: Synthesis of a key hydrazide intermediate.

Protocol 2: Synthesis of Quinoline-6-acetic acid hydrazide

This protocol details the conversion of the methyl ester to the corresponding hydrazide, a crucial step for subsequent heterocyclization reactions.

Materials:

  • This compound

  • Hydrazine hydrate (99.5%)

  • Absolute Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux with stirring for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The solid product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to obtain quinoline-6-acetic acid hydrazide[3].

Application Example: Synthesis of 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides

Quinoline-6-acetic acid hydrazide can be further elaborated to synthesize a variety of compounds with potential biological activity. One such class is the 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides, which have been investigated for their therapeutic potential[4].

DOT Diagram: Synthesis of 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides

Quinoline-6-acetic acid hydrazide Quinoline-6-acetic acid hydrazide 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide Quinoline-6-acetic acid hydrazide->2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide Aromatic aldehyde, EtOH, reflux Aromatic aldehyde Aromatic aldehyde

Caption: Condensation reaction to form hydrazones.

Protocol 3: General Procedure for the Synthesis of 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides[4]

This protocol describes the condensation of the hydrazide intermediate with various aromatic aldehydes to generate a library of hydrazone derivatives for structure-activity relationship (SAR) studies.

Materials:

  • Quinoline-6-acetic acid hydrazide

  • Substituted aromatic aldehydes

  • Absolute Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve quinoline-6-acetic acid hydrazide and an equimolar amount of the desired aromatic aldehyde in absolute ethanol.

  • Heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature to allow the product to precipitate.

  • Filter the solid product and dry to obtain the desired 2-arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamide.

Rationale for Experimental Choices: The choice of ethanol as a solvent and reflux conditions are common for promoting condensation reactions and ensuring good solubility of the reactants. The simplicity of the work-up (precipitation and filtration) makes this a highly efficient method for generating a library of analogs.

Application in the Development of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators[5][6].

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

CompoundTargetIC₅₀ (µM)Reference
Indeno[1,2-c]quinoline derivative 4g Superoxide anion generation & Neutrophil elastase release0.68 & 0.46[7]
2-(4-phenylquinoline-2-yl)phenol derivative 4h COX-20.026[7]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[8]
Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging)

This protocol provides a method to assess the anti-inflammatory potential of synthesized quinoline derivatives by measuring their ability to scavenge nitric oxide (NO), a key inflammatory mediator.

Materials:

  • Synthesized quinoline derivatives

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add sodium nitroprusside solution in PBS to each well.

  • Add different concentrations of the test compounds to the wells.

  • Incubate the plate at room temperature for 2 hours.

  • After incubation, add Griess reagent to each well.

  • Measure the absorbance at 546 nm using a microplate reader.

  • Calculate the percentage of NO scavenging activity for each compound concentration.

Self-Validation: The inclusion of a known NO scavenger as a positive control and a vehicle control is essential for validating the results of the assay.

Application in the Discovery of Novel Antimicrobial Agents

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Quinoline-based compounds have a long history as antimicrobial agents, and new derivatives continue to be explored for their efficacy against resistant pathogens[9].

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives against Pathogenic Bacteria

CompoundS. aureus (µg/mL)E. coli (µg/mL)Reference
Quinoline derivative 24 3.1253.125[9]
Quinoline derivative 11 6.25-[9]
Amino acid derivative of quinoline 3a 0.62 mg/mL0.62 mg/mL[10]
Quinoline derivative 3c --[11]

Note: MIC values from different studies may not be directly comparable due to variations in experimental conditions.

Protocol 5: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[12][13]

This standard protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the test compounds in MHB in a 96-well microplate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.

Causality and Self-Validation: The broth microdilution method is a gold standard for determining MICs due to its reproducibility and the ability to test multiple compounds and concentrations simultaneously. The inclusion of standard reference antibiotics allows for the validation of the assay and comparison of the potency of the new derivatives.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its ester group provide a gateway to a vast chemical space of quinoline derivatives with significant therapeutic potential. The protocols and application examples provided in this guide serve as a foundation for researchers to design and synthesize novel bioactive molecules targeting a range of diseases, from cancer to inflammatory disorders and infectious diseases. The key to success lies in the rational design of derivatives, guided by an understanding of structure-activity relationships, and rigorous biological evaluation using validated assays.

References

Application Notes and Protocols for the Use of Methyl 6-Quinolineacetate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic structure is present in numerous approved drugs, including a growing number of anticancer agents.[1] The adaptability of the quinoline core allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3] Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms such as kinase inhibition, DNA intercalation, induction of apoptosis, and cell cycle arrest.[4][5]

Methyl 6-quinolineacetate, a readily available synthetic intermediate, presents a valuable starting point for the development of novel quinoline-based anticancer agents. Its structure incorporates a reactive ester group that can be readily modified to introduce diverse pharmacophores, allowing for the creation of extensive compound libraries for screening. This document provides a comprehensive guide for researchers on utilizing this compound as a scaffold for the synthesis and evaluation of new anticancer drug candidates. We will delve into synthetic strategies, detailed protocols for in vitro evaluation, and the mechanistic elucidation of potential anticancer activity.

Part 1: Synthetic Strategies for Derivatization of this compound

The ester functionality of this compound is a key handle for synthetic elaboration. The following section outlines a general workflow for creating a library of diverse derivatives.

Amide Bond Formation: A Gateway to Diverse Functionalities

The most straightforward modification of this compound is the formation of amide derivatives. This can be achieved through direct aminolysis or by first hydrolyzing the ester to the corresponding carboxylic acid, followed by standard amide coupling reactions.

Protocol 1: Synthesis of N-Aryl/Alkyl-6-quinolineacetamide Derivatives

  • Step 1: Hydrolysis of this compound (Optional but recommended for broader amine scope)

    • Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).

    • Add a stoichiometric amount of a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Acidify the reaction mixture to precipitate the 6-quinolineacetic acid.

    • Filter, wash with water, and dry the product.

  • Step 2: Amide Coupling

    • To a solution of 6-quinolineacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

    • Add a tertiary amine base (e.g., diisopropylethylamine or triethylamine).

    • Add the desired primary or secondary amine (1.0-1.2 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-6-quinolineacetamide.

Rationale for Amide Derivatives: The introduction of various aryl and alkyl groups via amide linkage allows for the exploration of a wide chemical space. Substituents can be chosen to modulate lipophilicity, introduce hydrogen bonding capabilities, and probe specific interactions with biological targets. For instance, incorporating moieties known to interact with the ATP-binding pocket of kinases can be a rational design strategy.[6]

Hydrazide and Hydrazone Formation: Expanding the Pharmacophore

The ester can also be converted to a hydrazide, which serves as a versatile intermediate for the synthesis of hydrazones and other heterocyclic systems.

Protocol 2: Synthesis of Quinoline-6-acetyl Hydrazide and Subsequent Hydrazones

  • Step 1: Hydrazinolysis

    • Reflux a solution of this compound in ethanol with an excess of hydrazine hydrate.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to induce precipitation of the hydrazide.

    • Filter and wash the solid with cold ethanol to obtain the pure quinoline-6-acetyl hydrazide.

  • Step 2: Hydrazone Synthesis

    • Dissolve the quinoline-6-acetyl hydrazide in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalytic amount of acid (e.g., glacial acetic acid).

    • Add the desired aldehyde or ketone (1.0-1.1 equivalents).

    • Reflux the mixture for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to allow the hydrazone product to precipitate.

    • Filter, wash, and recrystallize to obtain the pure hydrazone derivative.

Rationale for Hydrazone Derivatives: Hydrazone-containing compounds are known to exhibit a wide range of biological activities, including anticancer properties. This scaffold can act as a metal chelator or participate in hydrogen bonding interactions with target proteins.[7]

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of this compound derivatives has been synthesized, a systematic in vitro evaluation is necessary to identify promising lead compounds.

Primary Screening: Cytotoxicity Assessment

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[1]

Protocol 3: MTT Assay for Cell Viability

  • Step 1: Cell Seeding

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Step 2: Compound Treatment

    • Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • Step 3: MTT Addition and Formazan Solubilization

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

  • Step 4: Data Acquisition and Analysis

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Studies: Unraveling the Mode of Action

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of action.

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[8][9] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Step 1: Cell Treatment and Harvesting

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Step 2: Cell Fixation and Staining

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Step 3: Data Acquisition and Analysis

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.[8] Apoptosis can be assessed by various methods, including Annexin V/PI staining and analysis of caspase activity.

Protocol 5: Apoptosis Detection by Annexin V/PI Staining

  • Step 1: Cell Treatment and Harvesting

    • Treat cells with the test compound as described for cell cycle analysis.

    • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Step 2: Staining

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Step 3: Data Acquisition and Analysis

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Target Identification and Validation

Quinoline derivatives are known to target a variety of proteins, with protein kinases being a prominent class.[10][11]

If a lead compound is suspected to be a kinase inhibitor based on structural similarity to known inhibitors, its activity against a panel of relevant kinases should be evaluated.

Protocol 6: In Vitro Kinase Inhibition Assay (General Protocol)

  • Step 1: Assay Setup

    • In a suitable assay plate (e.g., 96-well or 384-well), add the kinase, a specific substrate (e.g., a peptide or protein), and ATP.

    • Add the test compound at various concentrations.

    • Include appropriate controls (no enzyme, no compound).

  • Step 2: Kinase Reaction

    • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the specific kinase.

  • Step 3: Detection

    • Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled antibodies that recognize the phosphorylated substrate.

      • Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Step 4: Data Analysis

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value for the inhibition of the specific kinase.

Part 3: Data Interpretation and Lead Optimization

The data generated from the in vitro assays should be carefully analyzed to guide the next steps in the drug discovery process.

Structure-Activity Relationship (SAR) Studies

By comparing the anticancer activity of the synthesized derivatives with their chemical structures, a structure-activity relationship (SAR) can be established.[4] This information is crucial for designing new compounds with improved potency and selectivity.

Table 1: Hypothetical SAR Data for N-Aryl-6-quinolineacetamide Derivatives

Compound IDR-Group (Aryl)IC50 (µM) on MCF-7 Cells
MQ-1 Phenyl15.2
MQ-2 4-Chlorophenyl5.8
MQ-3 4-Methoxyphenyl12.1
MQ-4 3,4-Dichlorophenyl2.1
MQ-5 4-Nitrophenyl8.5

This is hypothetical data for illustrative purposes.

From this hypothetical data, one might infer that electron-withdrawing groups on the phenyl ring enhance anticancer activity.

In Silico Modeling

Computational tools can be employed to further understand the SAR and to predict the activity of new designs. Molecular docking studies can provide insights into the potential binding modes of the compounds with their biological targets.[12]

Visualizations

Workflow for Developing Anticancer Agents from this compound

G cluster_synthesis Synthesis & Derivatization cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization MQA This compound Hydrolysis Hydrolysis MQA->Hydrolysis Hydrazinolysis Hydrazinolysis MQA->Hydrazinolysis Amidation Amide Coupling Hydrolysis->Amidation Library Compound Library Amidation->Library Hydrazone Hydrazone Formation Hydrazinolysis->Hydrazone Hydrazone->Library Screening Primary Cytotoxicity Screening (MTT Assay) Library->Screening Mechanistic Mechanistic Studies Screening->Mechanistic CellCycle Cell Cycle Analysis Mechanistic->CellCycle Apoptosis Apoptosis Assays Mechanistic->Apoptosis TargetID Target Identification (e.g., Kinase Assays) Mechanistic->TargetID SAR SAR Studies TargetID->SAR InSilico In Silico Modeling TargetID->InSilico NewDesigns Design of New Derivatives SAR->NewDesigns InSilico->NewDesigns cluster_synthesis cluster_synthesis NewDesigns->cluster_synthesis Iterative Design-Synthesis-Test Cycle

Caption: Workflow for the development of anticancer agents starting from this compound.

Potential Signaling Pathways Targeted by Quinoline Derivatives

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation DNA DNA Intercalation/ Topoisomerase Inhibition Quinoline Quinoline Derivatives Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->DNA Interaction

Caption: Key signaling pathways often targeted by quinoline-based anticancer agents.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel anticancer agents. Its straightforward derivatization allows for the generation of large and diverse compound libraries. By following the systematic approach of synthesis, in vitro screening, and mechanistic elucidation outlined in these application notes, researchers can efficiently identify and optimize new quinoline-based drug candidates. The rich history of quinoline derivatives in oncology, coupled with modern drug discovery techniques, positions this scaffold for continued success in the development of next-generation cancer therapeutics.

References

Application Notes and Protocols: Methyl 6-Quinolineacetate as a Versatile Precursor for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Quinoline derivatives have historically formed the backbone of a significant class of antibacterial agents, most notably the fluoroquinolones. This document provides a detailed guide on the strategic use of methyl 6-quinolineacetate as a readily accessible and versatile precursor for the synthesis of new potential antibacterial compounds. We will delve into the rationale behind its selection, key synthetic transformations, and detailed protocols for derivatization, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) within the quinoline class of antibacterials.

Introduction: The Rationale for this compound in Antibacterial Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and potent antibacterial effects.[1][2] The well-known quinolone antibiotics, such as ciprofloxacin and levofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[3][4] The efficacy of these drugs is highly dependent on the nature and position of substituents on the quinoline ring.

This compound presents itself as an attractive starting material for several key reasons:

  • Strategic Substitution: The acetate moiety at the C-6 position offers a reactive handle for a variety of chemical modifications. The C-6 position is critical in many quinolone antibiotics, often occupied by a fluorine atom that enhances antibacterial activity.[5] Replacing or modifying the group at this position allows for the exploration of novel structure-activity relationships.

  • Synthetic Accessibility: this compound can be synthesized from 6-quinolineacetic acid, providing a straightforward entry point into this chemical space.[6][7]

  • Versatility for Derivatization: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for forming amide bonds, a common linkage in bioactive molecules. This opens up the possibility of creating extensive libraries of compounds for screening.

This guide will focus on a primary synthetic pathway: the hydrolysis of this compound to 6-quinolineacetic acid, followed by amide coupling with a diverse range of amines to generate novel quinoline-6-acetamide derivatives for antibacterial evaluation.

Core Synthetic Workflow: From Precursor to Potential Antibacterial Agents

The proposed workflow is designed to be a robust and adaptable platform for generating a library of novel quinoline derivatives. It leverages fundamental and reliable chemical transformations.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Derivatization & Screening This compound This compound 6-Quinolineacetic acid 6-Quinolineacetic acid This compound->6-Quinolineacetic acid Step 1: Hydrolysis Amide Coupling Amide Coupling 6-Quinolineacetic acid->Amide Coupling Amine Library Amine Library Amine Library->Amide Coupling Novel Quinoline-6-acetamide Derivatives Novel Quinoline-6-acetamide Derivatives Amide Coupling->Novel Quinoline-6-acetamide Derivatives Step 2 Antibacterial Screening Antibacterial Screening Novel Quinoline-6-acetamide Derivatives->Antibacterial Screening

Caption: Proposed workflow for synthesizing antibacterial agents from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol outlines the esterification of 6-quinolineacetic acid.

Materials:

  • 6-Quinolineacetic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure: [6][7]

  • Dissolve 6-quinolineacetic acid (1 equivalent) in anhydrous methanol (approximately 10 mL per gram of acid) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring. A slight exotherm may be observed.

  • Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and carefully transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil or solid. The product can be purified further by column chromatography if necessary.

Protocol 2: Hydrolysis to 6-Quinolineacetic Acid (Key Intermediate)

This step is crucial for preparing the scaffold for amide coupling.

Materials:

  • This compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of MeOH or THF and water.

  • Add an excess of 1M NaOH or LiOH solution (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent (MeOH or THF) via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 6-quinolineacetic acid.

Protocol 3: Amide Coupling to Synthesize Quinoline-6-acetamide Derivatives

This protocol describes a general method for creating an amide library. The choice of amines is critical and should be guided by SAR principles of known antibacterials. For instance, incorporating piperazine or pyrrolidine moieties, which are common in potent fluoroquinolones, is a rational starting point.[5][8]

Materials:

  • 6-Quinolineacetic acid

  • Amine of choice (e.g., 4-methylpiperazine, pyrrolidine derivatives, substituted anilines) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (catalytic to 1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere.

Procedure: [9]

  • To a stirred solution of 6-quinolineacetic acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere, add EDC (1.2 equivalents) and HOBt (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) followed by DIPEA (2-3 equivalents).

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Structure-Activity Relationship (SAR) Insights and Compound Design

The design of the amine library for amide coupling is a critical step. Based on extensive research into quinolone antibacterials, certain structural features are known to enhance potency and spectrum of activity.[5][8][10]

  • N-1 Position: A cyclopropyl group at the N-1 position of the quinolone core is often beneficial for overall potency.[5] While our precursor does not have the typical quinolone core, this highlights the importance of the N-1 substituent in related scaffolds.

  • C-7 Position: In fluoroquinolones, a piperazine or pyrrolidine ring at the C-7 position increases potency against Gram-positive bacteria and can improve pharmacokinetic properties.[5] Therefore, coupling 6-quinolineacetic acid with various substituted piperazines and pyrrolidines is a logical strategy.

  • C-8 Position: A halogen (F or Cl) at C-8 can improve oral absorption and anaerobic activity.[5]

  • C-6 Position: While often a fluorine, an amino group at C-6 has also been shown to yield compounds with good antibacterial activity.[5][10] This suggests that the acetamide linkage we are creating at C-6 could lead to active compounds.

Caption: Key SAR points for quinoline antibacterial design.

Data Presentation: Hypothetical Screening Results

Following synthesis, the novel compounds should be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a standard metric for this evaluation.

Table 1: Hypothetical MIC Data for Synthesized Quinoline-6-acetamide Derivatives

Compound IDR-Group (from Amine)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
QA-01 4-Methylpiperazinyl816>64
QA-02 3-Hydroxypyrrolidinyl432>64
QA-03 4-Fluorophenyl3264>64
QA-04 Morpholinyl1632>64
Ciprofloxacin (Reference)0.250.0150.5

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound serves as a highly valuable and underutilized precursor for the development of novel antibacterial agents. The synthetic pathways outlined in these notes, centered on the hydrolysis of the ester and subsequent amide coupling, provide a robust framework for generating chemical diversity. By integrating established SAR principles from the broader class of quinoline antibacterials, researchers can rationally design libraries of derivatives with a higher probability of exhibiting significant antimicrobial activity. Future work should focus on expanding the amine library, exploring bioisosteric replacements for the amide linker, and performing in-depth mechanistic studies on any identified lead compounds.

References

Application Note: Strategic Derivatization of Methyl 6-Quinolineacetate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging the Quinoline Scaffold for Drug Discovery

The quinoline motif is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Methyl 6-quinolineacetate, in particular, serves as an excellent starting point for chemical library synthesis. It possesses two key handles for diversification: the reactive methyl ester on the side chain and the quinoline core itself, which is amenable to functionalization.

This guide provides a detailed framework for the strategic derivatization of this compound. We will delve into robust, step-by-step protocols for key chemical transformations, explaining the rationale behind the chosen methodologies. The ultimate objective is to empower researchers to efficiently generate libraries of novel quinoline derivatives for subsequent biological screening and the discovery of new therapeutic leads.

Derivatization Strategies: A Two-Pronged Approach

The chemical modification of this compound can be effectively approached from two distinct angles: manipulation of the acetate side chain and functionalization of the quinoline ring. This dual strategy allows for a comprehensive exploration of the chemical space around the core scaffold.

Side-Chain Modification via the Ester Group

The ester functionality of the acetate side chain is a prime target for introducing molecular diversity. The most common and versatile transformation is hydrolysis to the corresponding carboxylic acid, which then opens the door to a vast array of amide derivatives.

The hydrolysis of the methyl ester to 6-quinolineacetic acid is a foundational step. The resulting carboxylic acid is a key intermediate for creating extensive amide libraries, which are crucial for probing structure-activity relationships (SAR).

Protocol 1: Hydrolysis of this compound

Step Procedure Reagents & Conditions Rationale & Expert Insights
1 Dissolution Dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.A co-solvent system is essential to ensure the solubility of both the relatively nonpolar starting ester and the polar hydroxide salt.
2 Saponification Add Lithium hydroxide (LiOH·H₂O) (2.0 eq) to the solution.LiOH is often preferred for its high reactivity and the good solubility of the resulting lithium carboxylate salt, which helps to drive the reaction to completion. An excess of the base ensures full conversion.
3 Reaction Monitoring Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.The reaction is typically complete within a few hours at room temperature.
4 Acidification Cool the reaction mixture in an ice bath and slowly add 1 M Hydrochloric acid (HCl) until the pH is approximately 3-4.Acidification protonates the carboxylate, causing the desired 6-quinolineacetic acid to precipitate from the solution. Careful pH control is necessary to ensure complete precipitation without promoting side reactions.
5 Isolation Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.The product is typically obtained as a solid that can be used in the next step without further purification.

With 6-quinolineacetic acid as the building block, a diverse library of amides can be readily synthesized using modern peptide coupling reagents. This allows for the systematic introduction of various functionalities to explore their impact on biological activity.

Protocol 2: Amide Synthesis via Direct Coupling

Step Procedure Reagents & Conditions Rationale & Expert Insights
1 Initial Setup In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-quinolineacetic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).Anhydrous conditions are critical to prevent the hydrolysis of the activated ester intermediate. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[5]
2 Base Addition Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.DIPEA acts as a scavenger for the acid generated during the reaction, driving the equilibrium towards product formation.
3 Reaction Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC.The reaction time can vary depending on the steric and electronic properties of the amine.
4 Work-up Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.The aqueous washes serve to remove excess reagents, the base, and any water-soluble byproducts.
5 Purification Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.Purification is essential to obtain the final amide derivatives in high purity for biological testing.
Quinoline Ring Functionalization

Modifying the quinoline core itself provides another avenue for creating structural diversity. Electrophilic aromatic substitution is a powerful tool for introducing new functional groups onto the ring system.

Nitration introduces a nitro group, which can serve as a versatile handle for further chemical transformations, such as reduction to an amine. The position of nitration is dictated by the electronic properties of the quinoline ring.

Protocol 3: Nitration of this compound

Step Procedure Reagents & Conditions Rationale & Expert Insights
1 Substrate Dissolution In a clean, dry flask, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath. Slowly add this compound (1.0 eq) with stirring.The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent unwanted side reactions and ensure selectivity.
2 Nitrating Mixture In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.The mixture of strong acids generates the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.
3 Electrophilic Substitution Add the cold nitrating mixture dropwise to the solution of the substrate, ensuring the temperature remains below 10 °C.Slow, controlled addition is critical to manage the exothermicity of the reaction.
4 Reaction Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.The reaction progress can be monitored by TLC.
5 Quenching & Isolation Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of solution. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.Quenching on ice dilutes the strong acid and precipitates the less soluble nitro-derivative. Caution: This step should be performed slowly in a fume hood.

Workflow for Derivatization and Biological Screening

The overall process from the starting material to the identification of biologically active compounds can be visualized as a multi-step workflow.

Derivatization_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound hydrolysis Protocol 1: Hydrolysis start->hydrolysis nitration Protocol 3: Nitration start->nitration acid 6-Quinolineacetic Acid hydrolysis->acid amide_synthesis Protocol 2: Amide Synthesis acid->amide_synthesis amide_library Amide Derivative Library amide_synthesis->amide_library screening High-Throughput Screening amide_library->screening nitro_derivatives Nitro-quinoline Derivatives nitration->nitro_derivatives nitro_derivatives->screening hit_validation Hit Validation & Dose-Response screening->hit_validation sar_studies Structure-Activity Relationship (SAR) hit_validation->sar_studies

Caption: A schematic workflow from the synthesis of this compound derivatives to the identification of bioactive hits.

Biological Screening Cascade: A Focus on Anticancer Activity

Given the prevalence of the quinoline scaffold in anticancer agents, a screening cascade focused on identifying novel cytotoxic or cytostatic compounds is a logical starting point.

Primary Screening
  • Assay: A cell viability assay, such as the MTT or resazurin assay, is employed to screen the synthesized library against a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Objective: To identify initial "hits" that exhibit significant growth inhibition at a single, high concentration (e.g., 10-50 µM).

Secondary Screening and Hit Validation
  • Dose-Response Analysis: Hits from the primary screen are subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Profiling: The cytotoxicity of promising hits is evaluated against non-cancerous cell lines (e.g., human dermal fibroblasts) to assess their cancer cell selectivity.

Mechanism of Action Studies

For compounds with potent and selective anticancer activity, further studies can be conducted to elucidate their mechanism of action.

MoA_Pathway cluster_MoA Hypothetical Mechanism of Action compound Active Quinoline Derivative target Molecular Target (e.g., Kinase, Topoisomerase) compound->target Inhibition pathway Signaling Pathway Disruption target->pathway Blocks Signal apoptosis Induction of Apoptosis pathway->apoptosis Leads to cell_cycle Cell Cycle Arrest pathway->cell_cycle Leads to

Caption: A potential mechanism of action for an anticancer quinoline derivative, involving target inhibition and downstream cellular effects.

Conclusion

This compound represents a highly versatile and strategically valuable starting material for the construction of diverse chemical libraries. The protocols detailed in this application note provide a robust foundation for the synthesis of novel amide and functionalized quinoline derivatives. A systematic approach to biological screening, beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies, will maximize the potential for discovering new and potent therapeutic candidates.

References

Topic: Scale-Up Synthesis of Methyl 6-Quinolineacetate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of Methyl 6-quinolineacetate, a key intermediate for various pharmacologically active molecules, including tyrosine kinase modulators.[][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a range of diseases, particularly in oncology.[4][5][6][7] The successful execution of preclinical toxicology and pharmacology studies hinges on the availability of a significant quantity of high-purity Active Pharmaceutical Ingredient (API).[8] This document outlines a process suitable for producing multi-gram to kilogram quantities of this compound, with stringent quality control measures to ensure the material is appropriate for preclinical evaluation. The protocol emphasizes safety, reproducibility, and provides the scientific rationale behind key process steps, aligning with the principles of current Good Manufacturing Practice (cGMP) for early-phase investigational drugs.[9][10][11]

Introduction and Scientific Rationale

The transition of a drug candidate from discovery to preclinical development necessitates a significant increase in the quantity of the target molecule, often from milligrams to hundreds of grams or more.[8] This scale-up process is not merely a linear amplification of a lab-scale procedure; it introduces challenges in heat management, reaction kinetics, and downstream processing that must be carefully addressed. This compound serves as a critical building block in the synthesis of advanced therapeutic agents.[] Therefore, a reliable and well-documented synthesis is paramount for advancing drug development programs.

The selected synthetic strategy is a Fischer-Speier esterification of 6-quinolineacetic acid. This method was chosen for its high efficiency, use of inexpensive and readily available reagents (methanol and sulfuric acid), and straightforward work-up procedure, which are all critical considerations for large-scale production.[2] The protocol is designed to deliver a final product with high purity (>98%), confirmed identity, and quantified residual solvent levels, meeting the stringent quality attributes required for non-clinical safety studies.[12][13]

Synthetic Workflow and Process Chemistry

The synthesis involves the acid-catalyzed esterification of 6-quinolineacetic acid using methanol as both the reagent and the solvent. Concentrated sulfuric acid acts as the catalyst.

Reaction Scheme:

6-Quinolineacetic Acid + Methanol --(H₂SO₄ catalyst)--> this compound

The workflow is designed to be a self-validating system, incorporating in-process controls and rigorous final product analysis to ensure batch-to-batch consistency.

G cluster_prep Preparation & Synthesis cluster_workup Work-up & Isolation cluster_qc Quality Control & Release reagents Reagent & Equipment Preparation charging Reactor Charging: 6-Quinolineacetic Acid & Methanol reagents->charging catalyst Catalyst Addition: Slow addition of H₂SO₄ (Control Exotherm) charging->catalyst reaction Reaction: Reflux for 4h catalyst->reaction cooling Cooling to RT reaction->cooling concentration Solvent Removal (Reduced Pressure) cooling->concentration extraction Dilution (EtOAc) & Neutralization (NaOH, NaHCO₃) concentration->extraction separation Phase Separation & Aqueous Extraction extraction->separation drying Drying (MgSO₄) & Filtration separation->drying final_conc Final Concentration to Yield Brown Oil drying->final_conc qc_testing QC Testing: HPLC, ¹H NMR, MS, Residual Solvents final_conc->qc_testing specs Specification Check: Purity >98%, Identity Confirmed qc_testing->specs specs->final_conc Fail release Batch Release for Preclinical Studies specs->release Pass QC_Flow cluster_tests Analytical Testing start Receive Final Product Batch sampling Perform Representative Sampling start->sampling purity Purity Assay (HPLC) sampling->purity identity Identity Confirmation (¹H NMR, MS) sampling->identity solvents Residual Solvent Analysis (GC-HS) sampling->solvents review Review Data Against Specifications purity->review identity->review solvents->review pass Batch Meets All Specifications (PASS) review->pass All Specs Met fail OOS Result Detected (FAIL) review->fail Spec Not Met release Release for Preclinical Studies pass->release investigate Initiate OOS Investigation: - Re-testing - Reprocessing/Purification fail->investigate investigate->start After Reprocessing

References

Application Notes and Protocols: The Strategic Use of Methyl 6-Quinolineacetate in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of Methyl 6-Quinolineacetate in Anti-Inflammatory Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][2] Quinoline-based molecules have been successfully developed as potent anti-inflammatory agents targeting key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[1] The pharmacological versatility of the quinoline ring system stems from its unique electronic properties and the ability to modify its structure at various positions to optimize potency, selectivity, and pharmacokinetic profiles.

This compound has emerged as a particularly valuable starting material in the design and synthesis of novel anti-inflammatory drugs. Its structure incorporates the key quinoline core, and the methyl acetate group at the 6-position provides a versatile chemical handle for further molecular elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the preparation of potential anti-inflammatory drug candidates. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for its key transformations, and present illustrative data to guide your research endeavors.

Scientific Rationale: Why this compound is a Key Building Block

The strategic advantage of employing this compound lies in its ready conversion to functionalities commonly found in potent anti-inflammatory agents. A significant body of research has demonstrated that the conversion of the carboxylate group of non-steroidal anti-inflammatory drugs (NSAIDs) to methyl esters or amides can lead to the development of highly potent and selective COX-2 inhibitors. This is a critical attribute, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects commonly observed with non-selective NSAIDs.

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, a key pharmacophore in many COX inhibitors that interacts with a critical arginine residue in the active site of the enzyme. Alternatively, the ester can be directly converted to a variety of amides, a functional group also known to contribute to potent anti-inflammatory activity. Furthermore, the quinoline ring itself can be functionalized, for instance, through palladium-catalyzed cross-coupling reactions, to introduce additional aryl groups, a common structural motif in the diarylheterocycle class of COX-2 inhibitors.

Core Synthetic Strategies and Protocols

This section outlines the fundamental synthetic transformations of this compound, providing a roadmap for the generation of a diverse library of potential anti-inflammatory compounds.

Protocol 1: Synthesis of the Starting Material - this compound

The first essential step is the reliable synthesis of the starting material. A straightforward and efficient method involves the Fischer esterification of commercially available 6-quinolineacetic acid.

Reaction Scheme:

G start 6-Quinolineacetic Acid product This compound start->product Reflux reagents Methanol (MeOH) H₂SO₄ (catalyst) reagents->product

Caption: Fischer Esterification of 6-Quinolineacetic Acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Quinolineacetic Acid187.1910.0 g0.0534
Methanol (MeOH)32.04200 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.082.0 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate-3 x 100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-quinolineacetic acid (10.0 g, 0.0534 mol) and methanol (200 mL).

  • Stir the suspension and slowly add concentrated sulfuric acid (2.0 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield this compound as an oil.

Expected Yield and Purity:

ParameterValue
Yield 85-95%
Purity (by ¹H NMR) >95%
Protocol 2: Hydrolysis to Quinoline-6-acetic Acid - The Gateway to Carboxylate-Containing Inhibitors

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step in creating analogues of many existing NSAIDs.

Reaction Scheme:

G start This compound product Quinoline-6-acetic Acid start->product Stir at RT reagents Lithium Hydroxide (LiOH) Tetrahydrofuran (THF) / Water reagents->product

Caption: Hydrolysis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound201.225.0 g0.0248
Lithium Hydroxide (LiOH)23.951.19 g0.0497
Tetrahydrofuran (THF)-50 mL-
Water-50 mL-
1M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate-3 x 50 mL-

Procedure:

  • Dissolve this compound (5.0 g, 0.0248 mol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide (1.19 g, 0.0497 mol) and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford quinoline-6-acetic acid as a solid.

Expected Yield and Purity:

ParameterValue
Yield >90%
Purity (by ¹H NMR) >98%
Protocol 3: Amide Coupling with Anilines - Exploring a Key Pharmacophore

The direct conversion of the methyl ester to an amide offers a streamlined approach to synthesizing another important class of anti-inflammatory agents.

Reaction Scheme:

G start This compound product N-Aryl-2-(quinolin-6-yl)acetamide start->product Toluene, Reflux reagents Substituted Aniline Trimethylaluminum (AlMe₃) reagents->product

Caption: Amide formation from this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound201.222.0 g0.0099
Substituted Aniline (e.g., 2,6-dichloroaniline)162.021.61 g0.0099
Trimethylaluminum (2.0 M in toluene)72.095.0 mL0.010
Toluene-50 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.61 g, 0.0099 mol) in toluene (20 mL).

  • Cool the solution to 0 °C and slowly add trimethylaluminum (5.0 mL of a 2.0 M solution in toluene, 0.010 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (2.0 g, 0.0099 mol) in toluene (30 mL) to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-16 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity:

ParameterValue
Yield 60-80% (Substrate dependent)
Purity (by HPLC) >95%
Protocol 4: Suzuki-Miyaura Cross-Coupling for Diaryl Scaffolds - A Strategy for COX-2 Selectivity

To synthesize diarylquinoline structures, a common feature of selective COX-2 inhibitors, a halogenated quinoline precursor is required. This can be achieved by starting with a brominated analogue of 6-quinolineacetic acid. The subsequent Suzuki-Miyaura coupling introduces the second aryl ring.

Illustrative Workflow:

G cluster_0 Halogenation cluster_1 Suzuki-Miyaura Coupling a This compound b Bromination (e.g., NBS) a->b c Methyl 2-(bromo-quinolin-6-yl)acetate b->c d Methyl 2-(bromo-quinolin-6-yl)acetate e Arylboronic Acid Pd Catalyst, Base d->e f Methyl 2-(diaryl-quinolin-6-yl)acetate e->f

Caption: Workflow for Diarylquinoline Synthesis.

Note: The bromination of the quinoline ring can be complex, with regioselectivity depending on the reaction conditions. A detailed protocol for a specific bromination is beyond the scope of this general guide, and researchers should consult the literature for specific procedures based on the desired isomer. The following is a general protocol for the Suzuki-Miyaura coupling step.

Materials for Suzuki-Miyaura Coupling:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-(bromo-quinolin-6-yl)acetate(Varies)1.0 eq-
Arylboronic Acid(Varies)1.2 eq-
Pd(PPh₃)₄1155.560.05 eq-
Sodium Carbonate (Na₂CO₃)105.992.0 eq-
Toluene/Ethanol/Water (3:1:1)---

Procedure:

  • In a reaction vessel, combine the brominated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Expected Yield and Purity:

ParameterValue
Yield 50-85% (Substrate dependent)
Purity (by HPLC) >95%

In Vitro Evaluation of Anti-Inflammatory Activity

Once novel compounds have been synthesized from this compound, their anti-inflammatory potential can be assessed using a variety of in vitro assays. A common and effective method is to measure the inhibition of COX-1 and COX-2 enzymes.

Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general outline for determining the inhibitory activity of synthesized compounds against COX-1 and COX-2.

Principle:

The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity is directly proportional to the potency of the test compound.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Analysis and Interpretation:

The IC₅₀ values for both COX-1 and COX-2 are determined. The selectivity index (SI) is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Conclusion

This compound serves as a highly strategic and versatile starting material for the synthesis of a diverse array of potential anti-inflammatory agents. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the quinoline scaffold. By leveraging the reactivity of the methyl acetate group and the quinoline ring, novel compounds with potentially improved potency and selectivity can be developed, contributing to the ongoing search for safer and more effective anti-inflammatory therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-Haloquinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, malaria, and infectious diseases. Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal scaffold for interacting with biological targets. Methyl 6-quinolineacetate and its derivatives are particularly valuable building blocks, offering a versatile handle for the introduction of diverse molecular complexity through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions stand out as the most powerful and versatile of these methods, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1]

This technical guide provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling—as applied to methyl 6-haloquinolineacetate. The protocols and insights provided herein are designed to empower researchers in the synthesis of novel quinoline-based compounds for drug discovery and development programs.

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[2] It involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][3]

Causality of Experimental Choices

The choice of palladium precursor, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Precursor: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and are often effective for a range of substrates.[4] The active catalyst is a Pd(0) species, which is either used directly or generated in situ from a Pd(II) precursor.[2]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a versatile ligand suitable for many Suzuki couplings.[3]

  • Base: The base plays a key role in activating the organoboron species for transmetalation.[5] An aqueous solution of a carbonate base like Na₂CO₃ or K₂CO₃ is often used to create a biphasic system, which can help to minimize side reactions.[4]

  • Solvent: A mixture of an organic solvent like toluene or 1,4-dioxane with water is a common choice for Suzuki reactions, allowing for the dissolution of both the organic and inorganic reagents.[4]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Product Ar-R Reductive Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling of Methyl 6-bromoquinolineacetate

This protocol is adapted from established procedures for the Suzuki coupling of haloquinolines.[6]

Materials:

  • Methyl 6-bromoquinolineacetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-bromoquinolineacetate, the arylboronic acid, and PdCl₂(dppf).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Add 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe. The typical solvent ratio is 4:1 dioxane:water.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Substrate Methyl 6-bromoquinolineacetate
Coupling Partner Phenylboronic acid
Catalyst PdCl₂(dppf)
Catalyst Loading 3 mol%
Base Na₂CO₃ (2.0 M aq.)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 85-90 °C
Reaction Time 4-12 h
Yield Typically >80%

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides or triflates and primary or secondary amines.[9][10] This reaction has broad functional group tolerance and has become a cornerstone of modern medicinal chemistry for the construction of C-N bonds.[1]

Causality of Experimental Choices
  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source for Buchwald-Hartwig aminations.[11]

  • Ligand: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands like Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) are frequently used to promote the reductive elimination step and prevent catalyst decomposition.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation.[11]

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive Elimination Product Ar-NR'R'' Reductive Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination of Methyl 6-bromoquinolineacetate

This protocol is based on established procedures for the amination of 6-bromoquinolines.[11]

Materials:

  • Methyl 6-bromoquinolineacetate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Glovebox or Schlenk line technique

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube or round-bottom flask.

  • Reagent Addition: Add methyl 6-bromoquinolineacetate and the desired amine.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[11][12] The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterValue
Substrate Methyl 6-bromoquinolineacetate
Coupling Partner Morpholine
Catalyst Pd₂(dba)₃
Ligand Xantphos
Catalyst/Ligand Loading 2 mol% / 4 mol%
Base NaOtBu
Solvent Toluene (anhydrous, degassed)
Temperature 90-110 °C
Reaction Time 12-24 h
Yield Typically 70-95%

III. The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13][14] It is typically co-catalyzed by palladium and copper complexes.[13]

Causality of Experimental Choices
  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a commonly used and commercially available catalyst for Sonogashira couplings.[13]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[15]

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically employed.[15]

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Product Ar-C≡CR Reductive Elimination->Product Product->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Alkyne Deprotonation Alkyne Deprotonation Cu(I)X->Alkyne Deprotonation H-C≡CR Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Deprotonation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation Transmetalation Partner

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol for Sonogashira Coupling of Methyl 6-iodoquinolineacetate

This protocol is adapted from general procedures for the Sonogashira coupling of haloquinolines.[16][17] Note that iodo-substituted quinolines are generally more reactive than their bromo- or chloro-counterparts in Sonogashira couplings.[13]

Materials:

  • Methyl 6-iodoquinolineacetate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous, degassed THF

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask under an inert atmosphere, add methyl 6-iodoquinolineacetate, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF to dissolve the solids. Then, add triethylamine and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Substrate Methyl 6-iodoquinolineacetate
Coupling Partner Phenylacetylene
Catalyst PdCl₂(PPh₃)₂
Co-catalyst CuI
Catalyst/Co-catalyst Loading 2 mol% / 4 mol%
Base Triethylamine (TEA)
Solvent THF (anhydrous, degassed)
Temperature Room Temperature to 50 °C
Reaction Time 2-8 h
Yield Typically >85%

IV. Experimental Workflow and Analysis

A general workflow for performing and analyzing these cross-coupling reactions is depicted below.

Experimental_Workflow Start Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Reagent_Addition Add Substrates, Catalyst, Ligand, Base, and Solvent Inert_Atmosphere->Reagent_Addition Reaction_Execution Heat and Stir Reagent_Addition->Reaction_Execution Monitoring Monitor by TLC/LC-MS Reaction_Execution->Monitoring Monitoring->Reaction_Execution Continue if incomplete Workup Quench Reaction and Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reaction Monitoring and Product Characterization
  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product spot.[18][19]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the reaction progress and can be used to identify the product and any byproducts by their retention times and mass-to-charge ratios.[7][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

V. Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex quinoline derivatives from readily available starting materials like methyl 6-haloquinolineacetate. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and versatile routes to a wide array of novel compounds with significant potential in drug discovery. By carefully selecting the catalyst system, reaction conditions, and purification methods, researchers can successfully synthesize and characterize new chemical entities for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 6-Quinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-quinolineacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. This compound is a key reactant in the preparation of various compounds, including triazolopyridazines which act as tyrosine kinase modulators[1][]. The following sections provide an in-depth troubleshooting guide and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Part 1: Primary Synthetic Route - Fischer-Speier Esterification

The most common and scalable method for synthesizing this compound is the Fischer-Speier esterification of 6-quinolineacetic acid with methanol, using a strong acid catalyst such as sulfuric acid[1][3]. This is a classic esterification method first described in 1895 by Emil Fischer and Arthur Speier[4].

Reaction Principle

Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product[5][6]. To favor the formation of the product, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol or by removing the water as it is formed[5][7].

Experimental Workflow: Fischer Esterification

Below is a diagram illustrating the general workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Dissolve 6-quinolineacetic acid in excess methanol B Slowly add concentrated H₂SO₄ (catalyst) with cooling A->B C Reflux the mixture (e.g., for 4 hours) B->C D Cool to room temperature C->D Reaction completion E Remove methanol under reduced pressure D->E F Dilute residue with ethyl acetate E->F G Neutralize with NaOH and NaHCO₃ solution F->G H Separate organic layer G->H I Extract aqueous layer with ethyl acetate H->I J Combine organic layers I->J K Wash with water and brine J->K L Dry over anhydrous MgSO₄ K->L M Evaporate solvent L->M Product This compound (brown oil) M->Product Final Product

Caption: General workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than the reported 98%. What are the possible causes and how can I improve it?

Answer: A low yield in a Fischer esterification is a common issue and can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-controlled reaction[5]. If the reaction has not reached completion, you will isolate unreacted starting material, thus lowering your yield.

    • Solution 1: Increase the Excess of Methanol: According to Le Chatelier's principle, increasing the concentration of one of the reactants (in this case, methanol, which also serves as the solvent) will shift the equilibrium towards the products[7]. Ensure you are using a significant excess of dry methanol.

    • Solution 2: Extend the Reaction Time: While a 4-hour reflux is a good starting point, your specific setup and scale might require a longer reaction time[1][3]. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Solution 3: Remove Water: The formation of water as a byproduct can shift the equilibrium back to the starting materials. While not always necessary when using a large excess of alcohol, for problematic reactions, a Dean-Stark apparatus can be used with a non-polar co-solvent like toluene to azeotropically remove water[4][5].

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and washing steps if not performed carefully.

    • Solution 1: Ensure Complete Neutralization: The product, this compound, is an ester, but the quinoline nitrogen is basic (pKa of quinoline is ~4.9). If the aqueous layer is too acidic after neutralization, the product can be protonated and remain in the aqueous phase. Carefully adjust the pH to ~8 to ensure the product is in its free base form and partitions into the organic layer[1][3].

    • Solution 2: Thorough Extraction: Perform multiple extractions (at least 2-3) of the aqueous layer with a suitable organic solvent like ethyl acetate to maximize the recovery of the product[1][3].

    • Solution 3: Avoid Emulsions: Emulsions can form during the extraction process, trapping the product. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

  • Hydrolysis of the Ester: The ester product can be hydrolyzed back to the carboxylic acid and methanol under either acidic or basic conditions, especially in the presence of water[8][9].

    • Solution: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Once neutralized, promptly proceed with the extraction and drying steps.

Question 2: The final product is a dark, viscous oil instead of a "clear brown oil." What could be the cause of the discoloration?

Answer: The color of the final product is a good indicator of its purity. A darker color often suggests the presence of impurities.

  • Cause 1: Impurities in the Starting Material: The purity of the starting 6-quinolineacetic acid is crucial. If the starting material contains colored impurities, they may be carried through the reaction.

    • Solution: Ensure the purity of the starting material before beginning the reaction. If necessary, recrystallize the 6-quinolineacetic acid.

  • Cause 2: Side Reactions: At the high temperatures of reflux, side reactions can occur, leading to the formation of colored byproducts.

    • Solution: Ensure the reflux temperature is not excessively high. A gentle reflux is sufficient[7]. Using an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may cause discoloration, although this is not typically required for this specific reaction.

  • Cause 3: Residual Acid: If the sulfuric acid catalyst is not completely neutralized during the workup, it can lead to gradual degradation of the product upon storage, causing it to darken over time.

    • Solution: Ensure thorough washing with a saturated sodium bicarbonate solution to completely remove any residual acid[1][3].

Question 3: I am observing an additional spot on my TLC plate that is not the starting material or the product. What could this side product be?

Answer: The formation of side products is a possibility in any chemical reaction. In this synthesis, a few possibilities exist:

  • Possibility 1: Decarboxylation of the Starting Material: Although less common under these specific conditions, β-keto acids are prone to decarboxylation upon heating[10]. While 6-quinolineacetic acid is not a β-keto acid, prolonged exposure to strong acid and high temperatures could potentially lead to some degree of decarboxylation, though this is unlikely to be a major pathway.

  • Possibility 2: Formation of Di-ester Byproducts: If the starting material contains impurities that are di-carboxylic acids, these could be esterified to form di-esters[11].

  • Possibility 3: Reactions involving the quinoline ring: The quinoline ring itself can undergo reactions under strongly acidic conditions, although this is generally less favorable than the desired esterification.

Solution: To identify the side product, spectroscopic analysis (such as LC-MS or GC-MS) of the crude reaction mixture would be necessary. To minimize side product formation, adhere to the optimized reaction conditions, particularly temperature and reaction time.

Troubleshooting Decision Tree

The following diagram provides a logical path for troubleshooting common issues in the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC. Is there unreacted starting material? Start->CheckTLC CheckWorkup Was the pH of the aqueous layer adjusted to ~8? CheckTLC->CheckWorkup No IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn Yes CheckColor Is the final product darker than expected? CheckWorkup->CheckColor Yes WorkupLoss Product Loss in Workup CheckWorkup->WorkupLoss No ImpurityIssue Impurity Issue CheckColor->ImpurityIssue Yes End Consult further spectroscopic data. CheckColor->End No OptimizeRxn Increase reflux time. Use larger excess of methanol. Ensure reagents are anhydrous. IncompleteRxn->OptimizeRxn OptimizeWorkup Carefully adjust pH. Perform multiple extractions. Use brine to break emulsions. WorkupLoss->OptimizeWorkup Purify Check purity of starting material. Avoid excessive heating. Purify final product by column chromatography. ImpurityIssue->Purify

Caption: A decision tree for troubleshooting the synthesis of this compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst instead of sulfuric acid? A: Yes, other strong acid catalysts can be used for Fischer esterification. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and easier to handle. Lewis acids such as scandium(III) triflate have also been reported as effective catalysts for esterification[4][5]. The choice of catalyst may require re-optimization of the reaction conditions.

Q2: What are the key physical properties of this compound? A: Knowing the properties of your target compound is essential for its isolation and characterization.

PropertyValueSource
CAS Number 5622-36-6[3][12]
Molecular Formula C₁₂H₁₁NO₂[12]
Molecular Weight 201.22 g/mol [12]
Appearance Light yellow to brown liquid[1]
Boiling Point 196-200 °C at 13 Torr[1]
Density ~1.186 g/cm³ (Predicted)[1]
pKa 4.82 ± 0.10 (Predicted)[1]

Q3: How should I store the final product? A: this compound should be stored in a tightly sealed container in a dry, cool place. It is recommended to store it at room temperature[1]. Given its ester functionality, prolonged exposure to moisture should be avoided to prevent hydrolysis.

Q4: Are there alternative methods to synthesize this compound? A: While Fischer esterification is the most direct route from 6-quinolineacetic acid, other general esterification methods could be adapted. For instance, reacting 6-quinolineacetic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol, is a common method for synthesizing esters. However, this two-step process is less atom-economical than the Fischer esterification. The synthesis of the quinoline core itself can be achieved through various named reactions like the Skraup, Doebner-von Miller, or Friedlander synthesis, but these would require subsequent steps to introduce the acetate side chain[13][14].

References

Technical Support Center: Purification of Methyl 6-quinolineacetate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of methyl 6-quinolineacetate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this and similar quinoline-based compounds. We will move beyond simple procedural steps to explore the underlying chemical principles governing the separation process, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the chromatography of quinoline derivatives.

Q1: What is a recommended starting solvent system for the TLC analysis and column chromatography of this compound?

A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a mobile phase of 20-30% ethyl acetate in hexanes.[1][2] This ratio can be adjusted based on the initial Thin-Layer Chromatography (TLC) results to achieve an optimal Retention Factor (Rf) value, ideally between 0.25 and 0.40 for the best separation on a column.[3]

Q2: My compound spot is streaking or "tailing" significantly on the TLC plate. What causes this and how can I fix it?

Tailing is the most common issue encountered with quinoline derivatives. It is caused by the strong interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This acid-base interaction leads to non-uniform movement up the plate.

To resolve this, add a small amount of a basic modifier, such as triethylamine (NEt₃ or TEA), to your mobile phase. A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the active acidic sites on the silica, resulting in sharp, symmetrical spots.[1][2]

Q3: How can I visualize this compound on a TLC plate if it's not colored?

The quinoline ring system contains a chromophore that absorbs ultraviolet (UV) light. Therefore, the primary method for visualization is to view the dried TLC plate under a UV lamp, typically at a wavelength of 254 nm.[1] The compound will appear as a dark spot against the fluorescent green background of the TLC plate. If this method fails or for additional confirmation, an iodine chamber can be used, where the compound will appear as a temporary brown spot.[4][5]

Q4: I suspect my compound might be decomposing during chromatography. Is this compound stable on silica gel?

While many quinolines are stable, the acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[6][7] this compound, being an ester, could also be susceptible to hydrolysis if exposed to harsh acidic or basic conditions for extended periods, though this is less common with standard silica and neutral eluents. To definitively test for stability, a two-dimensional (2D) TLC analysis is recommended.[6] (See Protocol for 2D TLC to Assess Compound Stability). If instability is confirmed, switching to a more inert stationary phase like deactivated silica or alumina may be necessary.[6]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving more complex purification challenges.

Problem: Poor Separation or Co-elution with Impurities

Achieving baseline separation from starting materials or byproducts is the primary goal of chromatography. When spots or peaks overlap, a methodical approach is required.

Potential Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The eluent may be too strong (high polarity), causing all components to move too quickly and close together (high Rf), or too weak (low polarity), resulting in compounds remaining near the baseline (low Rf).[1]

    • Solution: Systematically vary the solvent ratio. If Rf values are too high, decrease the proportion of the polar solvent (e.g., from 30% to 15% ethyl acetate). If Rf values are too low, increase it.[1]

  • Poor Solvent System Selectivity: Sometimes, even with an optimal Rf, two compounds have very similar affinities for the stationary and mobile phases, making separation difficult.

    • Solution: Change the solvent system entirely. Instead of an ethyl acetate/hexane system, consider trying a different combination with different chemical properties, such as dichloromethane/methanol or toluene/acetone. This alters the specific interactions and can often resolve overlapping spots.[6]

  • Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase will exceed the column's capacity, leading to broad bands that cannot be resolved.[2]

    • Solution: As a general rule, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

Troubleshooting Workflow for Poor Separation

G start Poor Separation Observed check_rf Analyze TLC: What are the Rf values? start->check_rf rf_high Rf > 0.5 (Too High) check_rf->rf_high Too Fast rf_low Rf < 0.2 (Too Low) check_rf->rf_low Too Slow rf_ok Rf is optimal (0.2-0.4) but no separation check_rf->rf_ok Co-eluting decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity change_solvents Change Solvent System (e.g., DCM/MeOH) rf_ok->change_solvents check_loading Check Sample Load rf_ok->check_loading decrease_polarity->start increase_polarity->start change_solvents->start overloaded Sample Overloaded check_loading->overloaded Yes success Separation Achieved check_loading->success No, load is fine reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) overloaded->reduce_load reduce_load->success

Caption: A decision tree for troubleshooting poor chromatographic separation.

Problem: Low Recovery or Apparent Compound Loss

After running a column, you find that the total mass of the purified compound is significantly lower than expected, even after accounting for impurities.

Potential Causes & Solutions:

  • Irreversible Adsorption: The compound may be binding so strongly to the acidic silica gel that the mobile phase cannot elute it. This is common with highly basic compounds.[7]

    • Solution: First, try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, to wash out any retained material.[2] If this fails, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel for future purification attempts.[6]

  • On-Column Decomposition: The compound is degrading while on the column.[6]

    • Solution: Perform a 2D TLC stability test (see protocol below). If decomposition is confirmed, the best solution is to minimize the compound's contact time with the silica by using flash chromatography with higher flow rates or switching to a more inert stationary phase.[6]

  • Sample is Too Dilute: The fractions collected may contain the compound, but at a concentration too low to be detected by TLC.[6]

    • Solution: Try concentrating a few fractions from the expected elution range and re-analyzing them by TLC.[6]

Problem: Compound Crystallizes or "Crashes" on the Column

The sample precipitates at the top of the column after loading, blocking solvent flow and ruining the separation.

Potential Causes & Solutions:

  • Poor Solubility in Eluent: The solvent used to dissolve the sample for loading is significantly more polar than the mobile phase. When the weaker mobile phase runs through, the compound's solubility drops, and it precipitates.[6]

    • Solution 1 (Preferred): Use the "dry loading" technique. This involves pre-adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent completely, and then carefully adding the resulting free-flowing powder to the top of the column. This method avoids solubility issues entirely.[3]

    • Solution 2 (Risky): If wet loading must be used, dissolve the sample in the absolute minimum amount of the mobile phase itself, or a solvent only slightly more polar. Avoid strong solvents like pure dichloromethane or methanol if your mobile phase is hexane-based.[3][6]

Key Experimental Protocols
Protocol for Standard Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your sample, starting material, and a "co-spot" where both will be applied.[1][2]

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture and starting material in a volatile solvent like ethyl acetate or dichloromethane.[2]

  • Spotting: Use a capillary tube to apply a small spot of each solution to the appropriate lane on the baseline. The spots should be as small as possible (1-2 mm diameter) to ensure good resolution. Apply the crude mixture and starting material to the co-spot lane.[2]

  • Development: Prepare a developing chamber with the chosen mobile phase (e.g., 30% EtOAc/Hexanes + 0.5% NEt₃). Ensure the solvent level is below the baseline on your TLC plate. Place the plate in the chamber, cover it, and allow the solvent to ascend via capillary action until it is about 1 cm from the top.[1]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[1]

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front).[3]

Protocol for 2D TLC to Assess Compound Stability

This technique helps determine if a compound is decomposing on the silica plate.

  • First Development: Spot your crude sample in one corner of a square TLC plate, about 1.5 cm from each edge. Develop the plate as usual.

  • Drying and Rotation: Remove the plate and let it dry completely, allowing the compound to remain in contact with the silica for 10-15 minutes.

  • Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same mobile phase.

  • Analysis: After visualization, a stable compound will appear as a single spot on the diagonal line from the origin. If any new spots appear "off-diagonal," it indicates that the original compound has degraded into new substances during its time on the plate.[6]

2D TLC Stability Test Diagram

Caption: Workflow for a 2D TLC stability test.

Summary of Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for compounds of intermediate polarity.
Mobile Phase 20-30% Ethyl Acetate in HexanesProvides good starting polarity for initial screening.[2]
Mobile Phase Modifier 0.5-1% Triethylamine (NEt₃)Crucial for preventing peak tailing by neutralizing acidic silanol sites.[1][2]
Visualization UV Lamp (254 nm)The quinoline moiety is UV-active.[1]
Loading Technique Dry LoadingRecommended to prevent compound precipitation and improve resolution.[3]

References

Technical Support Center: Synthesis of Methyl 6-quinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-quinolineacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both high yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached in two key stages:

  • Formation of the C-6 Acetic Acid Sidechain: This involves creating the precursor, 6-quinolineacetic acid, from a suitable quinoline starting material.

  • Esterification: The conversion of 6-quinolineacetic acid to its methyl ester.

The choice of strategy often depends on the availability and cost of the starting quinoline derivative. This guide will address issues that may arise in both a common, high-yield esterification protocol and in the synthesis of the necessary precursor.

II. Troubleshooting Guide: Fischer Esterification of 6-Quinolineacetic Acid

The most direct method for synthesizing this compound is the Fischer esterification of 6-quinolineacetic acid. A highly effective, large-scale procedure involves dissolving 6-quinolineacetic acid in methanol and adding concentrated sulfuric acid as a catalyst, followed by heating under reflux.[1] While this method can achieve yields up to 98%, several issues can arise.[1]

Frequently Asked Questions (FAQs) - Esterification Step

Q1: My esterification reaction has stalled, and the yield is low. What are the primary causes?

A1: Low yield in a Fischer esterification is typically due to the reversible nature of the reaction.[2][3][4] The equilibrium between the carboxylic acid, alcohol, ester, and water must be actively shifted towards the product.

  • Cause 1: Insufficient Alcohol: The reaction likely has not been pushed to completion.

    • Solution: Use a large excess of methanol; it should also serve as the solvent.[3][4] This shifts the equilibrium towards the ester product according to Le Chatelier's principle.[2] A study on the esterification of acetic acid showed that increasing from equimolar amounts to a 10-fold excess of alcohol can increase the yield from 65% to 97%.[3]

  • Cause 2: Water Accumulation: The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.[3]

    • Solution 1: Ensure all reagents and glassware are anhydrous. Use a sealed reaction vessel with a drying tube.

    • Solution 2 (for non-methanol solvents): If using a solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms an azeotrope with the solvent.[3][5]

  • Cause 3: Incomplete Protonation of the Quinoline Nitrogen: The basic nitrogen on the quinoline ring (pKa ≈ 4.9) will be protonated by the strong acid catalyst. This is a necessary and expected interaction. However, if an insufficient amount of acid catalyst is used, some of it will be neutralized by the quinoline nitrogen, reducing the catalyst's efficacy in activating the carboxylic acid's carbonyl group for nucleophilic attack.

    • Solution: Ensure a sufficient catalytic amount of a strong acid like concentrated H₂SO₄ is used. The published high-yield protocol uses a slight molar excess of sulfuric acid relative to the 6-quinolineacetic acid, which accounts for this.[1]

Q2: During workup, I'm having trouble with the neutralization and extraction steps. What should I look out for?

A2: The workup for this reaction involves careful pH adjustment to ensure the product is in its neutral, organic-soluble form for efficient extraction.

  • Problem: Product Precipitation or Poor Extraction: After removing the methanol, the residue is typically dissolved in an organic solvent (like ethyl acetate) and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the remaining acid catalyst and any unreacted carboxylic acid.[1] If the aqueous layer is too basic, the ester could potentially be saponified (hydrolyzed) back to the carboxylate salt, which is water-soluble. Conversely, if the solution is not sufficiently neutralized, the protonated quinoline nitrogen will make the product water-soluble, leading to poor extraction into the organic layer.

    • Solution: The protocol specifies adjusting the pH carefully, first to ~4 with NaOH, and then to 8 with saturated sodium bicarbonate.[1] This two-step process ensures the sulfuric acid is neutralized and the quinoline nitrogen is deprotonated to its free base form, maximizing its solubility in ethyl acetate. Always check the pH of the aqueous layer after extraction to ensure it is slightly basic (pH 7.5-8.5). Perform multiple extractions (2-3 times) with fresh ethyl acetate to maximize recovery.[1]

Q3: The reaction is not working, and my starting material is acid-sensitive. Are there milder alternatives to Fischer esterification?

A3: Yes, if your substrate cannot tolerate strongly acidic conditions and heat, several alternative methods can be employed to form the methyl ester.[6][7]

MethodReagentsKey Advantages & Considerations
Acid Chloride Formation 1) SOCl₂ or (COCl)₂2) MethanolTwo-step process, but highly effective. The intermediate acid chloride is very reactive.[6][7] Suitable for acid-sensitive substrates as the second step is often run under basic or neutral conditions.
Steglich Esterification DCC, DMAP, MethanolMilder conditions, good for acid-sensitive substrates.[5][6] DCC is a common allergen and requires careful handling.
Alkylation MeI or Me₂SO₄, Mild BaseAvoids acidic conditions.[6] However, these are potent alkylating agents and can methylate other nucleophilic sites on the molecule if present.
Diazomethane CH₂N₂Reacts rapidly and cleanly at room temperature with no byproducts other than nitrogen gas.[8][9] However, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures.[8][9]

III. Troubleshooting Guide: Synthesis of the Precursor, 6-Quinolineacetic Acid

cluster_start Starting Materials cluster_reaction Homologation Reactions cluster_product Target Precursor 6-Acetylquinoline 6-Acetylquinoline Willgerodt-Kindler Willgerodt-Kindler 6-Acetylquinoline->Willgerodt-Kindler Sulfur, Morpholine 6-Quinolinecarboxaldehyde 6-Quinolinecarboxaldehyde 6-Quinolinecarboxaldehyde->Willgerodt-Kindler (Possible route via oxidation to ketone) 6-Quinolinecarboxylic acid 6-Quinolinecarboxylic acid Arndt-Eistert Arndt-Eistert 6-Quinolinecarboxylic acid->Arndt-Eistert 1) SOCl₂ 2) CH₂N₂ 3) Ag₂O, H₂O 6-Quinolineacetic acid 6-Quinolineacetic acid Willgerodt-Kindler->6-Quinolineacetic acid Hydrolysis of thioamide Arndt-Eistert->6-Quinolineacetic acid

Caption: Synthetic routes to 6-quinolineacetic acid.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q4: I am attempting the Willgerodt-Kindler reaction with 6-acetylquinoline, but the reaction is sluggish and the yield is poor. How can I improve it?

A4: The Willgerodt-Kindler reaction converts an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[10][11] It involves heating the ketone with sulfur and a secondary amine, typically morpholine.[12][13]

  • Problem: Low Reactivity/Yield: This reaction often requires high temperatures and can be slow.

    • Solution 1: Temperature and Time: Ensure the reaction is heated sufficiently, often to reflux in a high-boiling solvent or run neat. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this transformation.[13]

    • Solution 2: Catalysis: The reaction can be catalyzed by either acids or bases. Studies have shown that the addition of a strong acid catalyst, such as Montmorillonite K10 clay, can be beneficial.[14]

    • Solution 3: Hydrolysis Step: The initial product is a thiomorpholide amide. This intermediate must be isolated and then subjected to vigorous hydrolysis (e.g., strong acid or base with heating) to yield the final carboxylic acid. Incomplete hydrolysis will result in low yields of the desired product.

Q5: My attempt at the Arndt-Eistert homologation of 6-quinolinecarboxylic acid is failing. What are the critical parameters?

A5: The Arndt-Eistert reaction is a classic method for one-carbon homologation of a carboxylic acid (R-COOH → R-CH₂-COOH).[15][16] It is a multi-step process that requires careful execution.

Start 6-Quinolinecarboxylic acid Step1 Activate with SOCl₂ Start->Step1 Intermediate1 6-Quinolinecarbonyl chloride Step1->Intermediate1 Step2 React with Diazomethane (CH₂N₂) Intermediate1->Step2 Intermediate2 α-Diazoketone Step2->Intermediate2 Step3 Wolff Rearrangement (Ag₂O, H₂O, heat) Intermediate2->Step3 Intermediate3 Ketene Intermediate Step3->Intermediate3 Step4 Trap with H₂O Intermediate3->Step4 End 6-Quinolineacetic acid Step4->End

Caption: Workflow for the Arndt-Eistert homologation.

  • Problem: Failure to Form the α-Diazoketone: The first critical stage is the formation of the acid chloride, followed by its reaction with diazomethane.

    • Cause: Incomplete conversion to the acid chloride, or decomposition of the diazomethane.

    • Solution: Ensure the 6-quinolinecarboxylic acid is completely converted to the acid chloride using thionyl chloride or oxalyl chloride before adding diazomethane.[15] Diazomethane is sensitive; it must be freshly prepared and handled in appropriate glassware at low temperatures (e.g., 0 °C).[8] Two equivalents of diazomethane are required, as one will be consumed by the HCl generated during the acylation step.[17]

  • Problem: The Wolff Rearrangement is not proceeding.

    • Cause: The catalyst for the rearrangement is inactive, or the temperature is incorrect.

    • Solution: The rearrangement of the α-diazoketone to a ketene is typically catalyzed by silver(I) oxide (Ag₂O) or silver benzoate with heating.[15][18] Ensure the silver catalyst is active. The reaction can be performed thermally or photochemically, but the catalytic method is common.[19] The ketene intermediate is then trapped by water present in the reaction mixture to form the final carboxylic acid.[18]

IV. General Purification and Characterization

Q6: My final product, this compound, is an oil and appears impure after workup. How can I purify it effectively?

A6: The crude product is often a clear brown oil.[1] If impurities are present, column chromatography is the most effective method.

  • Chromatography System: Use silica gel as the stationary phase. A suitable eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Start with a low polarity mixture and gradually increase the proportion of ethyl acetate to elute your product.

  • Preventing Streaking: The basic quinoline nitrogen can interact with acidic sites on the silica gel, causing the product spot to streak on a TLC plate and leading to poor separation on a column.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper bands and better separation.

  • Characterization: The final product can be characterized by:

    • Mass Spectrometry: Expect to see the molecular ion peak [M+H]⁺ at m/z 202.[1]

    • NMR Spectroscopy: ¹H NMR is crucial for confirming the structure. Key signals include the methyl ester singlet (~3.7 ppm), the methylene singlet (~3.8 ppm), and the characteristic aromatic protons of the quinoline ring system.[1]

References

Technical Support Center: A Guide to Preventing the Degradation of Methyl 6-quinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-quinolineacetate. This document is designed for researchers, scientists, and drug development professionals who utilize this important intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of this compound throughout your experimental workflows. By understanding the causality behind its degradation, you can implement self-validating protocols to safeguard your research outcomes.

This compound is a bicyclic aromatic compound featuring a quinoline core and a methyl ester functional group. This structure, while essential for its reactivity in synthesis, also presents specific stability challenges. The primary degradation pathways of concern are hydrolysis of the ester linkage and photo-oxidative degradation of the quinoline ring system. This guide will address both, providing clear, actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users during the storage and handling of this compound.

Q1: My vial of this compound, which was initially a light yellow liquid, has turned dark brown. What happened, and is it still usable?

A change in color to yellow or brown is a classic indicator of degradation of the quinoline ring system.[1] This is most commonly caused by exposure to light (photodegradation) and/or oxygen (oxidation).[1][2] The quinoline moiety is known to be photosensitive, and upon exposure to UV or even ambient light, it can form various byproducts, including hydroxyquinolines.[1][3]

Recommendation: While a slight color change may not significantly impact purity for some applications, a dark brown color suggests considerable degradation. We strongly recommend assessing the compound's purity via HPLC or GC-MS before use. To prevent this, always store this compound in an amber glass vial to protect it from light and consider flushing the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[1][4]

Q2: My analytical data (HPLC, NMR) shows a growing impurity peak that corresponds to 6-quinolineacetic acid. What is causing this?

The presence of 6-quinolineacetic acid is a direct result of the hydrolysis of the methyl ester group.[5][6] This reaction involves the cleavage of the ester bond by water to form the corresponding carboxylic acid and methanol. The rate of this degradation is significantly influenced by three main factors:

  • Moisture: The presence of water, even trace amounts from atmospheric humidity or in non-anhydrous solvents, can lead to hydrolysis.[6][7]

  • pH: Hydrolysis is catalyzed by both acids and bases. The reaction is often significantly faster under alkaline (basic) conditions, a process known as saponification.[6][8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with elevated temperatures.[1][8]

Recommendation: Ensure the compound is stored in a tightly sealed container in a dry environment, such as in a desiccator.[2][9] When preparing solutions, use high-purity, anhydrous solvents and avoid pH extremes, especially alkaline conditions.

Q3: What are the definitive, ideal storage conditions for neat (undissolved) this compound?

To minimize both hydrolysis and photo-oxidative degradation, a multi-faceted approach to storage is required. The following conditions are recommended for long-term stability.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Reduces the rate of potential hydrolytic and oxidative reactions.[1][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the quinoline ring.[1]
Light Protection from Light (Amber Vial)Prevents photodegradation, which causes discoloration and byproduct formation.[1][4]
Moisture Tightly Sealed Container in a DesiccatorExcludes atmospheric moisture to prevent ester hydrolysis.[2][9]

Q4: I need to prepare a stock solution for my experiments. What is the best way to prepare and store it to ensure stability?

The stability of this compound in solution is highly dependent on the choice of solvent and storage conditions.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). These solvents are less likely to participate in hydrolysis compared to protic solvents like methanol or ethanol. Avoid aqueous buffers, especially those with a pH > 7, for long-term storage.

  • pH Considerations: If an aqueous environment is unavoidable, buffer the solution to a slightly acidic pH (e.g., pH 4-6), as esters are generally most stable in this range.[8]

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be made, prepare it under an inert atmosphere.

  • Storage: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C. This minimizes repeated freeze-thaw cycles, which can introduce moisture, and the low temperature drastically slows degradation rates.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific degradation issues.

Issue 1: Rapid Discoloration of Compound or Solution

You observe a noticeable darkening of the material within a short period after receiving or preparing it.

start Issue: Rapid Discoloration check_light Is the compound exposed to ambient or direct light? start->check_light check_air Is the vial frequently opened or stored without inert gas? check_light->check_air No sol_light Root Cause: Photodegradation check_light->sol_light Yes sol_air Root Cause: Oxidation check_air->sol_air Yes act_light Action: Store in amber vials. Work in low-light conditions. sol_light->act_light act_air Action: Aliquot and overlay with Argon/Nitrogen. sol_air->act_air sub This compound prod_h 6-Quinolineacetic Acid + Methanol sub->prod_h H₂O (Acid/Base Catalyst) [Hydrolysis] prod_p Colored Byproducts (e.g., Hydroxyquinolines) sub->prod_p Light (hν) Oxygen (O₂) [Photo-oxidation]

References

Quinoline Ester Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of quinoline ester purification. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure quinoline ester can be fraught with challenges. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to overcome common purification hurdles and achieve the desired purity and yield for your critical compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of quinoline esters, providing explanations for the underlying causes and actionable solutions.

Chromatography Challenges

Question 1: My quinoline ester is decomposing on the silica gel column during flash chromatography. How can I prevent this?

Answer: This is a frequent challenge, as the basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of standard silica gel, leading to degradation.[1][2] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be achieved by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives.[1][2] For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[2]

  • Reversed-Phase Flash Chromatography: If your quinoline ester has sufficient hydrophobicity, reversed-phase chromatography on a C18-functionalized silica gel can be a highly effective method to avoid decomposition on acidic stationary phases.[1][2]

  • Minimize Contact Time: Work efficiently to reduce the time your compound spends on the column. Running the column at a slightly faster flow rate can help. Performing the chromatography in a cold room may also slow down the degradation process.[2]

Question 2: I'm observing significant peak tailing for my quinoline ester in both TLC and column chromatography. What causes this and how can I fix it?

Answer: Peak tailing is typically caused by the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel.[1][2] This leads to a non-uniform elution front. To improve peak shape and resolution:

  • Add a Basic Modifier: Incorporate a small percentage (0.5-2%) of a basic modifier like triethylamine or pyridine into your eluent system.[2] This additive will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.

  • Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor. For basic quinoline compounds, using a low pH (e.g., 2.5-4) can protonate the analyte and minimize unwanted interactions with silanol groups.[1]

  • Employ a Highly Deactivated Column: Using an end-capped column will minimize the number of accessible silanol groups, thus reducing tailing.[1]

  • Consider HILIC: For polar quinoline esters, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative, offering different retention mechanisms that may lead to better peak shapes.[1]

Question 3: My polar quinoline ester shows little to no retention on a C18 column in reversed-phase HPLC, eluting near the solvent front. How can I improve its retention?

Answer: This is a common issue with polar compounds in reversed-phase chromatography due to their high affinity for the polar mobile phase.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[1]

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For basic quinoline esters, increasing the pH to suppress ionization can increase their hydrophobicity and retention on the nonpolar stationary phase. However, be mindful of the pH limitations of your column.

Crystallization & Isolation Challenges

Question 4: My purified quinoline ester is an oil and I can't get it to crystallize. What should I do?

Answer: Obtaining a solid product can be challenging, but several techniques can be employed to induce crystallization:

  • Solvent System Exploration:

    • For Non-polar Oils: Try adding a non-polar solvent like hexane or pentane dropwise to a concentrated solution of your compound in a more polar solvent (e.g., dichloromethane or ethyl acetate) until turbidity appears, then allow it to stand.[3]

    • For Polar Oils: A mixture of polar solvents like ethanol and water, or acetone and water, can be effective. Dissolve the oil in the more soluble solvent and slowly add the less soluble one.[3]

  • Salt Formation: Since quinoline derivatives are basic, they can often be precipitated as crystalline salts.[3] This is a robust method for both purification and solidification.

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[3]

    • Picrate Salts: Picric acid can form highly crystalline salts with quinolines. The free base can then be regenerated by treatment with a base.[3][4]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[5]

    • Seeding: Introduce a tiny, pure crystal of the compound to initiate crystal growth.[5]

Question 5: I'm struggling with the chiral separation of my quinoline ester enantiomers. What are the recommended approaches?

Answer: The enantioselective biological activities of many quinoline compounds make chiral separation a critical step.[6] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

  • Chiral Stationary Phases (CSPs): The use of columns with chiral stationary phases is the most direct method for enantiomeric resolution. Teicoplanin-based macrocyclic glycopeptide antibiotic CSPs have shown success in separating quinolone enantiomers.[7]

  • Indirect Separation via Diastereomers: An alternative approach involves derivatizing the racemic mixture with a chiral derivatizing reagent to form diastereomers.[8] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[9][8] Following separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques discussed in this guide.

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Deactivating Solvent Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (TEA).[1]

  • Column Flushing (Deactivation): Flush the column with 2-3 column volumes of the deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.[1]

  • Sample Loading and Elution: Load your sample and proceed with the chromatography using your pre-determined solvent system.

Protocol 2: Recrystallization of a Quinoline Ester from a Mixed Solvent System
  • Dissolution: Dissolve the crude quinoline ester in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: Slowly add a solvent in which the compound is poorly soluble (an "anti-solvent," e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy.

  • Clarification: Add a few drops of the hot soluble solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Stationary Phases for Quinoline Ester Purification
Stationary PhaseAcidityRecommended ForPotential Issues
Silica Gel AcidicGeneral purpose, non-sensitive compoundsDecomposition of sensitive quinoline esters, peak tailing[1][2]
Alumina (Neutral) NeutralAcid-sensitive compoundsCan have different selectivity compared to silica
Alumina (Basic) BasicAcid-sensitive compoundsStrong retention of acidic impurities
Reversed-Phase (C18) N/ANon-polar to moderately polar compoundsPoor retention of highly polar compounds[1]
Florisil/Cellulose Mildly acidic/NeutralHighly sensitive compoundsLower loading capacity compared to silica[2]

Diagrams

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Outcome start Crude Quinoline Ester tlc TLC Analysis (with and without TEA) start->tlc stability Stability Check on Silica? tlc->stability reversed_phase Reversed-Phase Chromatography tlc->reversed_phase Polar Compound (Poor Retention on NP) recrystallization Direct Recrystallization tlc->recrystallization Crude is Solid & High Purity normal_phase Normal-Phase Chromatography stability->normal_phase No (Stable) deactivated_silica Deactivated Silica Gel (TEA Treatment) stability->deactivated_silica Yes (Unstable) pure_product Pure Quinoline Ester normal_phase->pure_product alt_phase Alternative Phase (Alumina, Florisil) deactivated_silica->alt_phase Still Unstable deactivated_silica->pure_product alt_phase->pure_product reversed_phase->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Tailing cluster_solutions Solutions issue Issue: Peak Tailing in Chromatography Cause: Interaction with acidic silanol groups solution1 Add Basic Modifier (e.g., 0.5-2% TEA) issue:f1->solution1 solution2 Optimize Mobile Phase pH (Low pH for NP, High pH for RP) issue:f1->solution2 solution3 Use End-Capped Column issue:f1->solution3 solution4 Consider HILIC for Polar Analytes issue:f1->solution4 outcome Improved Peak Shape & Resolution solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting guide for peak tailing.

References

Technical Support Center: Purification of Crude Methyl 6-quinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 6-quinolineacetate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and observations when handling crude this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities largely depend on the synthetic route. The most common synthesis is the Fischer esterification of 6-quinolineacetic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2][3] Based on this, you can expect:

  • Unreacted Starting Materials: 6-quinolineacetic acid and excess methanol.

  • Catalyst: Residual sulfuric acid.

  • Byproducts of Esterification: Water is a direct byproduct.[4][5][6]

  • Precursor Impurities: Impurities from the synthesis of 6-quinolineacetic acid itself. Quinoline rings are often formed via reactions like the Skraup or Doebner-von Miller synthesis, which can generate tarry, polymeric, and colored byproducts.[7][8]

Q2: My crude product is a dark brown oil. What causes this color and is it a problem?

A2: The brown color is typical for crude quinoline derivatives and usually indicates the presence of high molecular weight, conjugated impurities or tars.[7] These often arise from the vigorous conditions (strong acid, high heat) used to synthesize the quinoline core. While minor color might not interfere with some subsequent reactions, it signifies a lower purity level. For applications in drug development, achieving a colorless or pale-yellow product is critical.

Q3: How can I quickly check if my crude product still contains the starting carboxylic acid?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Spot your crude product, the 6-quinolineacetic acid starting material, and a co-spot (crude + starting material) on the same plate.

  • Scientific Rationale: Carboxylic acids are significantly more polar than their corresponding methyl esters. On a normal-phase silica gel plate, the carboxylic acid will have a much lower Retention Factor (R_f) and may streak if a basic modifier is not used in the eluent. The ester will travel further up the plate. If the spot at the R_f of the starting material is visible in the crude lane, the acid is present.

  • Recommended TLC System: A good starting eluent is 30-50% ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the solvent mixture to prevent the acidic starting material from streaking.[9][10]

Section 2: Choosing Your Purification Strategy

The optimal purification method depends on the scale of your reaction and the nature of the primary impurities. This compound is typically a liquid or oil at room temperature, which guides the choice of technique.[1]

Purification Method Selection

The following diagram outlines a decision-making workflow for selecting the appropriate purification strategy.

PurificationStrategy Start Crude Methyl 6-quinolineacetate CheckAcid Acidic Impurities (e.g., H₂SO₄, Starting Acid) Present? Start->CheckAcid CheckColor Colored/Tarry Impurities Present? CheckAcid->CheckColor No Wash Aqueous Bicarbonate Wash (Liquid-Liquid Extraction) CheckAcid->Wash Yes CheckScale Purification Scale? CheckColor->CheckScale Yes End Pure Product CheckColor->End No (Product is clean oil) Chromatography Silica Gel Column Chromatography CheckScale->Chromatography Lab Scale (< 20 g) Distillation High-Vacuum Distillation CheckScale->Distillation Process Scale (> 20 g) Wash->CheckColor Chromatography->End Distillation->End ColumnWorkflow TLC 1. Develop TLC Method (e.g., 30% EtOAc/Hexanes + 1% NEt₃) Pack 2. Pack Column (Slurry pack with eluent) TLC->Pack Load 3. Load Sample (Use dry loading for best results) Pack->Load Elute 4. Elute Column (Apply gentle air pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Result Pure this compound Combine->Result

References

Technical Support Center: Catalyst Selection for Efficient Methyl 6-quinolineacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 6-quinolineacetate. This molecule is a valuable intermediate, notably used as a reactant in the preparation of triazolopyridazines, which function as tyrosine kinase modulators.[1][2][] Achieving an efficient, high-yield synthesis is critical for downstream applications in drug discovery and development. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing this compound?

The most prevalent and efficient method for laboratory and bulk-scale synthesis is the Fischer-Speier esterification of 6-quinolineacetic acid.[1][2][4] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. A key advantage of using a large excess of methanol is that it serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

Q2: How do I select the most appropriate acid catalyst for the esterification? What are the pros and cons of each?

Catalyst selection is paramount for optimizing reaction time, yield, and purity. The most common choices are sulfuric acid (H₂SO₄), hydrogen chloride (HCl), and thionyl chloride (SOCl₂).

Causality Behind Catalyst Choice:

  • Sulfuric Acid (H₂SO₄): This is the most recommended catalyst for this specific synthesis. It is a strong acid and an excellent dehydrating agent. By sequestering the water produced during the reaction, it prevents the reverse reaction (ester hydrolysis), leading to exceptionally high yields, often around 98%.[1][4]

  • Hydrogen Chloride (HCl): Typically used as a solution in methanol or bubbled as a gas, HCl is a very effective catalyst. However, preparing anhydrous methanolic HCl can be cumbersome and requires specific safety precautions.

  • Thionyl Chloride (SOCl₂): Thionyl chloride first converts the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards methanol. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. However, SOCl₂ is highly corrosive and moisture-sensitive, requiring handling under inert atmosphere conditions.

Catalyst Performance Comparison

Catalyst Typical Conditions Advantages Disadvantages Reported Yield
Sulfuric Acid (H₂SO₄) Reflux in excess methanol, 4-17 hours High yield, acts as a dehydrating agent, readily available Can cause charring with sensitive substrates, requires careful neutralization ~98%[1][4]
Hydrogen Chloride (HCl) Reflux in methanol saturated with HCl gas, ~1 hour Fast reaction times, clean conversion Difficult to handle (gas), corrosive High (Not explicitly stated for this exact molecule, but typical for Fischer esterification)[5]

| Thionyl Chloride (SOCl₂) | Reflux with methanol | Irreversible reaction, gaseous byproducts drive completion | Highly corrosive, moisture-sensitive, requires inert atmosphere | High (Not explicitly stated for this exact molecule)[5] |

For its balance of high yield, operational simplicity, and cost-effectiveness, concentrated sulfuric acid is the superior choice for this synthesis.

Q3: What are the critical parameters to control for a successful reaction?
  • Reagent Purity: Ensure that the 6-quinolineacetic acid is pure and the methanol is anhydrous. Water in the reaction mixture will inhibit the forward reaction.

  • Catalyst Concentration: An insufficient amount of catalyst will result in a slow or incomplete reaction.[6] A typical catalytic loading for H₂SO₄ is 5-10 mol%, although some procedures use it in larger, super-stoichiometric amounts.[1]

  • Temperature and Time: The reaction is typically run at the reflux temperature of methanol (~65 °C) to ensure a reasonable reaction rate. Reaction times can vary, but 4 hours under reflux has been shown to be effective for complete conversion.[1][2]

  • Reaction Monitoring: Always monitor the reaction's progress to determine the point of completion and avoid unnecessary heating that could lead to side products.

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most practical method for monitoring this esterification. The starting material, 6-quinolineacetic acid, is significantly more polar than the product, this compound, due to its carboxylic acid group.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 40:60 v/v) is a good starting point.

  • Visualization: UV light (254 nm).

  • Expected Result: The starting material will have a low Rƒ value (remain close to the baseline), while the less polar product will have a higher Rƒ value (travel further up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Problem: Low or No Product Yield
Probable Cause Recommended Solution
Inactive or Insufficient Catalyst Use a fresh bottle of concentrated sulfuric acid. Ensure the correct amount was added. An insufficient amount of catalyst is a common cause of incomplete reactions.[6][7]
Presence of Water Use anhydrous grade methanol and ensure all glassware is thoroughly dried before use. Water will drive the equilibrium back towards the starting materials.
Premature Work-up Confirm reaction completion via TLC before proceeding with the work-up. If the starting material is still present, allow the reaction to reflux for a longer duration.
Product Loss During Work-up During neutralization with NaHCO₃, add the base slowly and with cooling to prevent hydrolysis of the ester product.[6] Ensure thorough extraction with a suitable organic solvent like ethyl acetate (EtOAc).[1][4]
Problem: Incomplete Reaction After Extended Reflux
Probable Cause Recommended Solution
Insufficient Heating Verify that the reaction mixture is actively refluxing. Use a heating mantle with a temperature controller and ensure proper insulation of the apparatus.
Poor Mixing For larger scale reactions, ensure efficient stirring to maintain a homogeneous mixture and facilitate heat transfer.
Catalyst Degradation While unlikely for H₂SO₄ under these conditions, if using other catalysts, consider if they may have degraded. Add a fresh portion of the catalyst if necessary.
Problem: Product Appears Oily and Dark (Tar Formation)
Probable Cause Recommended Solution
Excessive Heat or Reaction Time Overheating can cause decomposition, especially if impurities are present.[8] Do not heat beyond the reflux temperature of methanol. Quench the reaction as soon as TLC indicates full consumption of the starting material.
Contaminated Starting Material Impurities in the 6-quinolineacetic acid can lead to side reactions and discoloration. If necessary, purify the starting material by recrystallization before use.

Experimental Protocol & Workflow

Detailed Protocol: Fischer-Speier Esterification using Sulfuric Acid

This protocol is adapted from a high-yield (98%) reported synthesis.[1][4]

Materials:

  • 6-quinolineacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-quinolineacetic acid (1 eq.) in an excess of methanol (e.g., 10-15 mL per gram of acid).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 1.1 eq.) to the solution. An exotherm will be observed.[1]

  • Heating & Monitoring: Heat the mixture to a gentle reflux (~65 °C) and maintain for 4 hours. Monitor the reaction's progress by TLC every hour.

  • Cooling & Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up & Neutralization: Dilute the residue with ethyl acetate and cool the mixture in an ice bath. Slowly add saturated NaHCO₃ solution with vigorous stirring until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).[1][4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine all organic layers. Wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound, which should be a clear brown oil.[1][4]

Synthesis and Work-up Workflow

G This compound Synthesis Workflow A 1. Dissolve 6-quinolineacetic acid in excess Methanol B 2. Add conc. H₂SO₄ catalyst A->B C 3. Reflux at ~65°C for 4h B->C D Monitor by TLC: Is reaction complete? C->D D->C No, continue reflux E 4. Cool & remove Methanol (Rotary Evaporator) D->E Yes F 5. Dilute with EtOAc & Neutralize with sat. NaHCO₃ (ice bath) E->F G 6. Extract with EtOAc F->G H 7. Wash with H₂O & Brine G->H I 8. Dry over Na₂SO₄ H->I J 9. Filter & Concentrate I->J K Pure Methyl 6-quinolineacetate J->K

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

Caption: A decision tree to diagnose and solve common causes of low yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinoline-6-Acetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic compounds with a wide array of biological activities.[1][2] This bicyclic aromatic heterocycle is present in various natural products and has been extensively modified to develop potent therapeutic agents.[3] Among the vast library of quinoline derivatives, quinoline-6-acetate esters represent a specific subclass that has garnered interest for its potential in modulating various biological pathways. This guide provides a comparative analysis of the biological activities of these esters, supported by experimental data and methodological insights to aid researchers in drug discovery and development.

Introduction to the Quinoline Scaffold

Quinoline, a fusion of a benzene ring and a pyridine ring, is a privileged structure in drug design.[4] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal backbone for designing molecules that can bind to diverse biological targets.[5][6] Modifications at different positions of the quinoline ring system can drastically alter the compound's pharmacological profile, leading to agents with activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][3][7] The ester group, particularly at the 6-position, can influence the molecule's solubility, stability, and ability to interact with target enzymes or receptors.[8]

Comparative Biological Activities of Quinoline-6-Acetate Esters and Related Analogues

While direct comparative studies on a series of quinoline-6-acetate esters are not extensively documented in single reports, we can synthesize a comparative overview by examining structurally related quinoline esters and derivatives from various studies. The primary activities investigated for these compounds include antimicrobial, anticancer, and cholinesterase inhibition.

The quinoline core is a well-established pharmacophore in antimicrobial agents.[4][9] The introduction of an ester group can modulate this activity. A study on quinolinequinones, which are structurally related to quinolines, demonstrated that the presence and position of an ester group significantly impact antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[8] The study suggested that an unbranched alkyl ester group is an important moiety for this biological activity.[8]

Another study on 8-quinolyl-α-mercaptoacetates and related thioacetates showed that these ester derivatives possess antimicrobial properties.[10][11] While not 6-acetate esters, these findings highlight the potential of ester-functionalized quinolines as antimicrobial leads.

Table 1: Comparative Antimicrobial Activity of Representative Quinoline Derivatives

Compound ClassOrganismActivity Metric (e.g., MIC in µg/mL)Reference
Quinolinequinones (QQ2, QQ6)S. aureus, S. epidermidisGood activity (specific MICs in source)[8]
Quinolyl MercaptoacetatesVarious BacteriaActivity compared to tetracycline[10][11]
Quinoline-based Hybrids (7b)S. aureusMIC = 2 µg/mL[9]
Quinoline-based Hybrids (7b)M. tuberculosis H37RvMIC = 10 µg/mL[9]

Note: This table is a synthesis of data from different studies on related quinoline structures to infer the potential of quinoline-6-acetate esters.

Quinoline derivatives are extensively investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[5][12] The hybridization of the quinoline scaffold with other pharmacophores, like chalcones, has yielded potent anticancer agents.[12][13][14] For instance, certain quinoline-chalcone derivatives have shown excellent inhibitory potency against cell lines like MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC50 values in the low micromolar range.[12][13]

Structure-activity relationship (SAR) studies on other quinoline series have indicated that substituents on the quinoline ring are crucial for antiproliferative activity.[15] While specific data on quinoline-6-acetate esters is sparse, the general principles of SAR in quinolines suggest that the electronic and steric properties of the 6-position substituent would play a significant role in the compound's interaction with cancer-related targets.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone (12e)MGC-8031.38G2/M phase arrest, ROS generation[13][14]
Quinoline-Chalcone (12e)HCT-1165.34G2/M phase arrest, ROS generation[13]
Quinoline-Chalcone (12e)MCF-75.21G2/M phase arrest, ROS generation[13]
7-alkoxy-4-aminoquinoline (10g)Various human tumor lines< 1.0p53/Bax-dependent apoptosis[15]

Quinoline derivatives have emerged as promising candidates for the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16] Molecular modeling studies have shown that the quinoline moiety can effectively interact with the active sites of these enzymes.[16]

Recent research has focused on hybrid molecules combining a quinoline structure with other pharmacophores. For example, tacrine-quinoline hybrids have demonstrated submicromolar inhibitory activity against both AChE and BuChE.[17][18] One study identified a quinoline derivative, dq1368 (3,4-dihydroxy-quinoline-8-carboxylic acid methane ester), as a promising candidate for AChE inhibition based on molecular dynamics simulations.[19][20] Although this is an 8-carboxylic acid methyl ester, it underscores the potential of quinoline esters as cholinesterase inhibitors. The positioning and nature of the ester group on the quinoline ring would be critical in determining the binding affinity and selectivity for AChE versus BuChE.

Table 3: Cholinesterase Inhibitory Activity of Quinoline Esters and Hybrids

CompoundTargetIC50 (µM)Reference
Tacrine-Quinoline Hybrid (16e)AChE0.10[17][18]
Tacrine-Quinoline Hybrid (16e)BuChE0.043[17][18]
Quinoline-Ferulic Acid Hybrid (26a)AChE0.62[16]
Quinoline-Ferulic Acid Hybrid (26b)BuChE0.10[16]
Structure-Activity Relationship (SAR) Insights

Synthesizing findings from across the literature on quinoline derivatives provides valuable insights into their structure-activity relationships:

  • Substitution is Key: The biological activity of the quinoline ring is highly dependent on the nature and position of its substituents.[21][22]

  • Ester Moiety: The presence of an ester group, as seen in related compounds, can be crucial for antimicrobial activity.[8] Its role in anticancer and neuroprotective activities is an area ripe for further investigation.

  • Positional Isomers: The location of the substituent dramatically affects activity. For example, modifications at the 3, 4, and 7-positions have been shown to be critical for adrenoceptor antagonism and anticancer effects, respectively.[15][21] This implies that the biological profile of a 6-acetate ester would be distinct from, for instance, an 8-acetate ester.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are outlines of common assays used to evaluate the biological activities discussed.

The following diagram illustrates a typical workflow for screening novel quinoline-6-acetate esters.

G cluster_0 Compound Preparation cluster_1 Primary In Vitro Screening cluster_2 Data Analysis & Hit Selection cluster_3 Lead Optimization a Synthesis & Purification of Quinoline-6-Acetate Esters b Structural Characterization (NMR, MS, etc.) a->b c Antimicrobial Screening (MIC Determination) b->c Test Compounds d Anticancer Screening (MTT/MTS Assay) b->d Test Compounds e Cholinesterase Inhibition (Ellman's Assay) b->e Test Compounds f Hit Compound Identification c->f d->f e->f g Dose-Response & SAR Studies f->g h Mechanism of Action Studies g->h i In Vivo Efficacy & Toxicity h->i

Caption: General workflow for the screening and development of quinoline-6-acetate esters.

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening tool for cytotoxic compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-6-acetate esters in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Self-Validation: The inclusion of positive and negative controls validates the assay's performance. The reproducibility of the dose-response curve across replicate experiments ensures the reliability of the calculated IC50 values.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium is exposed to serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the quinoline-6-acetate ester and make two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. A known antibiotic (e.g., ciprofloxacin, vancomycin) should be run in parallel as a positive control to validate the susceptibility of the bacterial strain and the assay conditions.[23]

Future Perspectives and Conclusion

The quinoline scaffold remains a highly attractive starting point for the development of new therapeutic agents. While the specific subclass of quinoline-6-acetate esters is not as extensively studied as other derivatives, the available data on related compounds strongly suggest their potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Future research should focus on the systematic synthesis and screening of a library of quinoline-6-acetate esters to establish clear and comprehensive structure-activity relationships. This would involve varying the substituents on other parts of the quinoline ring to fine-tune the biological activity, selectivity, and pharmacokinetic properties. The exploration of their potential as prodrugs, where the acetate ester is hydrolyzed in vivo to release an active hydroxyl-quinoline, could also be a promising avenue.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 6-quinolineacetate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and quantification of impurities in Methyl 6-quinolineacetate, a key intermediate in pharmaceutical synthesis. As drug development professionals are keenly aware, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of methods to offer a comparative analysis of spectroscopic techniques, grounded in the principles of scientific integrity and supported by actionable experimental protocols. Our objective is to empower researchers and scientists with the knowledge to develop and validate robust analytical methods for impurity profiling.

The Imperative of Impurity Profiling in Pharmaceutical Development

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4] These guidelines underscore the critical need for sensitive and specific analytical methods to detect and characterize impurities, even at trace levels.

The core challenge in impurity analysis lies in the structural similarity between the impurity and the API. This necessitates the use of high-resolution analytical techniques that can effectively separate and identify these closely related compounds. This guide will focus on a multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic methods to build a comprehensive impurity profile for this compound.

Understanding the Impurity Landscape of this compound

A logical first step in developing an impurity profiling strategy is to anticipate the likely impurities based on the synthetic route and the inherent chemical stability of the molecule.

Process-Related Impurities

The synthesis of this compound typically involves the Fischer esterification of 6-quinolineacetic acid with methanol, using an acid catalyst such as sulfuric acid.[2][5] This process can lead to several potential impurities:

  • Impurity A: 6-Quinolineacetic acid (Starting Material): Incomplete esterification can result in the presence of the starting material in the final product.

  • Impurity B: Methanol (Residual Solvent): As the reaction solvent, methanol may be present as a residual solvent. Its control is governed by ICH Q3C guidelines.[1]

  • By-products of Quinoline Synthesis: The synthesis of the 6-quinolineacetic acid precursor itself can introduce impurities. Common quinoline synthesis methods like the Skraup or Doebner-von Miller reactions can produce side products, including regioisomers or polymeric materials, if not properly controlled.[1][6][7][8]

Degradation-Related Impurities

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to light, heat, humidity, acid, and base.[5][9][10] For this compound, the following degradation pathways are plausible:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, which would regenerate the starting material, 6-quinolineacetic acid (Impurity A).[11][12]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Exposure to UV light can induce photochemical reactions. Studies on quinoline have shown that photodegradation can lead to the formation of hydroxylated species such as 2-hydroxyquinoline and 8-hydroxyquinoline, as well as ring-opened products like 2-aminobenzaldehyde.[3][13][14]

Based on this analysis, we will focus on the spectroscopic characterization of the following key potential impurities:

Impurity ID Impurity Name Type Structure
API This compoundActive Pharmaceutical Ingredient
Impurity A 6-Quinolineacetic acidProcess & Degradation
Impurity C 2-HydroxyquinolineDegradation
Impurity D Quinoline N-oxideDegradation

A Comparative Arsenal of Spectroscopic Techniques

No single analytical technique is sufficient for comprehensive impurity profiling. A combination of chromatographic separation and spectroscopic detection is the cornerstone of a robust methodology.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale for Use: HPLC is the workhorse of pharmaceutical analysis for its high resolving power, enabling the separation of closely related impurities from the main component.[2] A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like quinoline derivatives. UV detection is suitable due to the chromophoric nature of the quinoline ring system.

Strengths:

  • Excellent for quantification due to its high precision and accuracy.

  • Robust and widely available instrumentation.

  • Ability to resolve complex mixtures.

Limitations:

  • UV detection alone does not provide structural information for unknown impurities.

  • Co-elution of impurities can lead to inaccurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale for Use: Coupling HPLC with a mass spectrometer provides the best of both worlds: chromatographic separation and mass-based identification.[10][15] Mass spectrometry provides the molecular weight of the eluting compounds, which is a critical piece of information for identifying unknown impurities.

Strengths:

  • Provides molecular weight information, aiding in the identification of unknown impurities.

  • High sensitivity and selectivity, especially with tandem MS (MS/MS) which can provide structural fragments.

  • Can confirm the identity of known impurities by comparing their mass spectra to reference standards.

Limitations:

  • Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.

  • Matrix effects can suppress or enhance the signal of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Use: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom in a molecule. For impurity analysis, NMR can be used to definitively identify the structure of an unknown impurity, often isolated by preparative HPLC.

Strengths:

  • Provides unambiguous structural information.

  • Quantitative NMR (qNMR) can be used for accurate quantification without the need for a specific reference standard for the impurity.

  • Can detect a wide range of impurities without the need for chromophores.

Limitations:

  • Lower sensitivity compared to MS, requiring a larger amount of sample.

  • Complex spectra can be challenging to interpret, especially for mixtures.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound and its potential impurities. This data is essential for method development and for the identification of impurities in an unknown sample.

Compound Molecular Formula Molecular Weight Key ¹H NMR Signals (δ ppm in CDCl₃) Key Mass Spec (m/z)
This compound (API) C₁₂H₁₁NO₂201.22~3.7 (s, 3H, -OCH₃), ~3.8 (s, 2H, -CH₂-), 7.4-8.9 (m, 6H, quinoline protons)[16]202 [M+H]⁺
6-Quinolineacetic acid (Impurity A) C₁₁H₉NO₂187.19~3.9 (s, 2H, -CH₂-), 7.4-8.9 (m, 6H, quinoline protons), ~11-12 (br s, 1H, -COOH)188 [M+H]⁺, 173 [M-H]⁻[17]
2-Hydroxyquinoline (Impurity C) C₉H₇NO145.166.8-8.0 (m, 6H, aromatic protons), ~11.5 (br s, 1H, -OH)146 [M+H]⁺
Quinoline N-oxide (Impurity D) C₉H₇NO145.167.4-8.8 (m, 7H, aromatic protons)146 [M+H]⁺

Experimental Protocols

The following protocols provide a starting point for the spectroscopic analysis of this compound impurities. These should be validated according to ICH guidelines before use in a regulated environment.

Protocol 1: HPLC-UV Method for Quantification

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_api Prepare API Stock Solution (1 mg/mL in Mobile Phase A) prep_working Prepare Working Standards and Sample Solutions (Dilute to target concentrations) prep_api->prep_working prep_impurity Prepare Impurity Stock Solutions (e.g., 0.1 mg/mL) prep_impurity->prep_working hplc_system HPLC System with UV Detector prep_working->hplc_system Inject hplc_column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) hplc_system->hplc_column hplc_mobile Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile hplc_column->hplc_mobile hplc_gradient Gradient Elution: 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30-31 min: 90-10% B 31-35 min: 10% B hplc_mobile->hplc_gradient hplc_detection Detection: UV at 254 nm hplc_gradient->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration Chromatogram data_quantification Quantify Impurities using External Standard Method data_integration->data_quantification

Caption: Workflow for HPLC-UV analysis of impurities.

Detailed Steps:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Linear gradient from 90% to 10% B

    • 31-35 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Mobile Phase A.

    • Prepare stock solutions of known impurities at 0.1 mg/mL in Mobile Phase A.

    • From these stock solutions, prepare working standards and sample solutions at the desired concentrations.

Protocol 2: LC-MS for Impurity Identification

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Interpretation lc_system UPLC/HPLC System lc_column Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm) lc_system->lc_column lc_mobile Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile lc_column->lc_mobile lc_gradient Similar Gradient to HPLC-UV lc_mobile->lc_gradient ms_system Mass Spectrometer (e.g., Q-TOF or Orbitrap) lc_gradient->ms_system Eluent ms_ionization Ionization: Electrospray Ionization (ESI), Positive and Negative Modes ms_system->ms_ionization ms_scan Scan Range: m/z 100-1000 ms_ionization->ms_scan ms_fragmentation MS/MS Fragmentation of Key Peaks ms_scan->ms_fragmentation data_mw Determine Molecular Weight from [M+H]⁺ or [M-H]⁻ ms_fragmentation->data_mw Mass Spectra data_formula Propose Elemental Composition from High-Resolution Mass data_mw->data_formula data_structure Propose Structure based on Fragmentation Pattern data_formula->data_structure

Caption: Workflow for LC-MS based impurity identification.

Detailed Steps:

  • LC System: Utilize the same HPLC or a UPLC system as in Protocol 1 for higher resolution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of impurities.

  • Data Acquisition:

    • Acquire full scan data to detect all eluting compounds.

    • Perform data-dependent MS/MS to obtain fragmentation spectra for the most intense ions, which is crucial for structural elucidation.

  • Data Analysis:

    • Extract the exact mass of the parent ion for each impurity.

    • Use the exact mass to predict the elemental composition.

    • Interpret the MS/MS fragmentation pattern to propose a chemical structure.

Protocol 3: NMR for Structural Elucidation of Isolated Impurities

NMR_Workflow prep Isolate Impurity by Preparative HPLC dissolve Dissolve Isolated Impurity in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) prep->dissolve nmr_acq Acquire NMR Spectra: - ¹H NMR - ¹³C NMR - 2D NMR (COSY, HSQC, HMBC) dissolve->nmr_acq data_proc Process and Analyze Spectra nmr_acq->data_proc structure Elucidate Chemical Structure data_proc->structure

Caption: Workflow for NMR-based structural elucidation.

Detailed Steps:

  • Impurity Isolation: Isolate the unknown impurity using preparative HPLC.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, allowing for the complete structural assignment.

  • Structure Elucidation: Interpret the NMR data to determine the complete chemical structure of the impurity.

Conclusion: A Holistic Approach to Impurity Analysis

The spectroscopic analysis of impurities in this compound requires a multi-faceted approach that combines the separation power of HPLC with the detection and identification capabilities of UV, MS, and NMR. By understanding the potential sources of impurities and employing a logical, stepwise analytical workflow, researchers can confidently identify and quantify impurities, ensuring the quality and safety of the final drug substance. This guide serves as a foundational resource, and it is imperative that all methods are rigorously validated to meet the stringent requirements of the pharmaceutical industry.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 6-quinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information about a molecule's mass and, through its fragmentation patterns, its structure. This guide offers an in-depth comparison of the expected fragmentation behavior of Methyl 6-quinolineacetate under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these patterns, researchers can more effectively identify this compound and its analogues in complex mixtures.

The structural integrity of a molecule is tested and revealed through the controlled chaos of mass spectrometry. For this compound, a compound featuring a stable quinoline ring system linked to a more labile methyl ester group, the fragmentation observed is a tale of two moieties. The robust aromatic system of the quinoline core tends to resist fragmentation, while the acetate side chain offers predictable cleavage points. This guide will dissect these anticipated fragmentation pathways, providing a predictive framework for spectral interpretation.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy technique that often results in extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The process begins with the bombardment of the analyte molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) that is prone to fragmentation.

The molecular ion of this compound is expected to appear at an m/z corresponding to its molecular weight. The subsequent fragmentation is predicted to be dominated by cleavages around the ester functionality, as these bonds are weaker than those of the aromatic quinoline ring.

A primary fragmentation event is the alpha-cleavage of the C-C bond between the quinoline ring and the carbonyl group. However, a more favorable and diagnostically significant fragmentation is the cleavage of the bonds adjacent to the carbonyl group of the ester.[1][2]

One of the most prominent fragmentation pathways for methyl esters is the loss of the methoxy radical (•OCH3) to form a stable acylium ion.[3] For this compound, this would result in a fragment with a mass corresponding to the loss of 31 Da from the molecular ion.

Another characteristic fragmentation is the loss of the acetyl group, leading to the formation of a quinoline-containing fragment. However, the most intense peak in the spectrum of simple methyl esters is often the acylium ion [CH3CO]+ at m/z 43.[3][4][5][6] This fragment is a hallmark of the acetate moiety.

The quinoline ring itself is relatively stable, and its fragmentation would likely involve the loss of small neutral molecules like HCN.[7]

Below is a visual representation of the predicted EI fragmentation pathway.

EI_Fragmentation M [this compound]+• (M+•) F1 [M - •OCH3]+ m/z = M-31 M->F1 - •OCH3 F2 [CH3CO]+ m/z = 43 M->F2 β-cleavage F3 [M - •CH3]+ m/z = M-15 M->F3 - •CH3 F4 [Quinoline-6-CH2]+ m/z = 142 M->F4 - COOCH3

Caption: Predicted EI fragmentation of this compound.

Predicted m/z Proposed Fragment Structure Neutral Loss Significance
M+•[C12H11NO2]+•-Molecular Ion
M-15[C11H8NO2]+•CH3Loss of methyl from ester
M-31[C11H8NO]+•OCH3Loss of methoxy radical, forming an acylium ion
142[C10H8N]+•COOCH3Cleavage of the entire methyl acetate group
43[CH3CO]+C10H8N•Acetyl cation, characteristic of acetate esters[3][4][5][6]
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

In contrast to EI, Electrospray Ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation in the source.[8] This makes it ideal for determining the molecular weight of the analyte. Structural information is then obtained by subjecting the protonated molecule to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The ESI mass spectrum of this compound is expected to show a strong signal for the protonated molecule, [M+H]+. The subsequent MS/MS fragmentation will likely involve the same core pathways as EI, but originating from an even-electron species.

A common fragmentation pathway for protonated esters is the neutral loss of methanol (CH3OH) or the loss of the entire ester side chain. The loss of methanol (32 Da) from the [M+H]+ ion is a common fragmentation pathway for methyl esters.

Another possibility is the cleavage of the ester bond to lose the methyl group as methanol, resulting in a protonated quinoline-6-acetic acid. Further fragmentation could lead to the loss of CO and H2O.

The stability of the quinoline ring means that fragmentation will likely be directed at the side chain. The fragmentation of quinoline derivatives in ESI-MS often shows a stable quinoline core.[9][10]

The following diagram illustrates the predicted ESI-MS/MS fragmentation.

ESI_Fragmentation MH [this compound+H]+ ([M+H]+) F1 [M+H - CH3OH]+ m/z = M+1-32 MH->F1 - CH3OH F2 [Quinoline-6-CH2CO]+ m/z = 170 MH->F2 - CH3OH, then rearrangement F3 [Quinoline-6-CH2]+ m/z = 142 F2->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Fragment Structure Neutral Loss Significance
[M+H]+M+1-32[C11H8NO]+CH3OHLoss of methanol, common for methyl esters
[M+H]+170[C11H8NO]+CH3OHFormation of a ketene intermediate
170142[C10H8N]+COLoss of carbon monoxide from the ketene

Experimental Protocol: Acquiring a Mass Spectrum of this compound

To validate the predicted fragmentation patterns, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data quality and reproducibility.

Objective: To acquire high-resolution EI and ESI mass spectra of this compound.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for ESI)

  • Mass spectrometer with EI and ESI sources

Procedure:

Part 1: Sample Preparation

  • EI Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • The concentration should be adjusted to avoid detector saturation.

  • ESI Sample Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in protonation.

Part 2: Instrumentation and Data Acquisition

A. Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (This should be optimized based on the compound's volatility).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.[11]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400. This range will cover the molecular ion and expected fragments.

    • Scan Speed: At least 2 scans/sec to ensure good peak shape.

B. Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (CID):

      • Select the [M+H]+ ion as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation pattern. This is crucial as different fragments may be favored at different energies.[9]

Part 3: Data Analysis

  • EI Data:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and compare them to the predicted fragmentation pattern and spectral libraries (e.g., NIST).[12][13]

  • ESI Data:

    • Confirm the mass of the protonated molecule [M+H]+ in the MS1 spectrum.

    • Analyze the product ions in the MS/MS spectrum and correlate them with the proposed fragmentation pathways.

By following this protocol, researchers can generate high-quality, reliable mass spectral data for this compound, enabling confident structural confirmation and comparison with other related compounds.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the chemical properties of its quinoline and methyl acetate moieties. Under EI, expect to see significant fragmentation of the ester side chain, with a characteristic acetyl cation at m/z 43, alongside fragments resulting from the loss of the methoxy group. Under the softer conditions of ESI, the protonated molecule will be the dominant species, and MS/MS analysis will reveal fragmentation primarily through the loss of neutral molecules like methanol from the side chain, leaving the quinoline core largely intact. This guide provides a foundational understanding for researchers to interpret the mass spectra of this compound and its derivatives, facilitating its identification and characterization in various scientific applications.

References

A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for designing molecules that can effectively compete with ATP for binding to the kinase active site, leading to the disruption of aberrant signaling pathways that drive diseases like cancer.[1] This guide offers an in-depth, comparative analysis of the efficacy of prominent FDA-approved quinoline-based kinase inhibitors, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Rise of Quinoline-Based Kinase Inhibitors in Oncology

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[2] The development of small molecule inhibitors targeting these kinases has revolutionized cancer therapy. Quinoline derivatives have proven to be a particularly fruitful class of compounds, with several gaining FDA approval for various malignancies.[1][2][3] This guide will focus on a comparative analysis of four prominent FDA-approved quinoline-based multi-kinase inhibitors:

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor.[3]

  • Lenvatinib: An inhibitor of VEGFR, FGFR, PDGFR, RET, and KIT signaling.[4]

  • Neratinib: An irreversible pan-HER (HER1, HER2, and HER4) inhibitor.

  • Cabozantinib: An inhibitor of MET, VEGFR, and AXL.[4]

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a kinase inhibitor is determined by its potency against its intended target(s) and its selectivity profile across the human kinome. High potency ensures that the desired biological effect can be achieved at therapeutic concentrations, while high selectivity minimizes off-target effects and associated toxicities.

In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor in a biochemical assay. The following table summarizes the reported IC50 values for our selected quinoline-based inhibitors against their primary kinase targets.

InhibitorPrimary Target(s)Reported IC50 (nM)
Bosutinib Abl, Src1.2, <10
Lenvatinib VEGFR2 (KDR)4
Neratinib HER259
Cabozantinib c-Met, VEGFR21.3 - 5.4, 0.035

Note: IC50 values can vary between different studies and assay conditions.

Cellular Potency

While in vitro kinase assays provide a direct measure of an inhibitor's potency against its purified target, cell-based assays offer a more physiologically relevant assessment of efficacy. These assays account for factors such as cell permeability, target engagement in a cellular context, and the influence of downstream signaling pathways.

InhibitorCancer Cell LineAssay TypeReported IC50
Bosutinib K562 (CML)Proliferation~10 nM
Lenvatinib HUVEC (Endothelial)Proliferation0.94 nM
Neratinib SK-Br-3 (Breast Cancer)Proliferation2.1 nM
Cabozantinib MKN-45 (Gastric Cancer)Proliferation0.093 µM[5]

Key Signaling Pathways Targeted by Quinoline-Based Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for interpreting experimental results and predicting their therapeutic effects. Below are simplified diagrams of the major pathways targeted by Neratinib, Cabozantinib, and Lenvatinib.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Neratinib Neratinib Neratinib->HER2 inhibits

Caption: Simplified HER2 Signaling Pathway and the point of inhibition by Neratinib.

cMet_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT VEGFR VEGFR VEGFR->PI3K VEGFR->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Proliferation & Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis ERK->Proliferation STAT->Proliferation Cabozantinib_Lenvatinib Cabozantinib Lenvatinib Cabozantinib_Lenvatinib->cMet inhibits Cabozantinib_Lenvatinib->VEGFR inhibits

Caption: Overlapping c-Met and VEGFR signaling pathways inhibited by Cabozantinib and Lenvatinib.

Experimental Protocols for Comparative Efficacy Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Here, we provide detailed methodologies for key assays used to compare the efficacy of kinase inhibitors.

Cell Viability Assay (MTT/Resazurin)

This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce tetrazolium salts (like MTT) to a colored formazan product or resazurin to the fluorescent resorufin. The intensity of the color or fluorescence is directly proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., SK-Br-3 for HER2-positive breast cancer, MKN-45 for c-Met amplified gastric cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]

  • Inhibitor Treatment:

    • Prepare a serial dilution of the quinoline-based kinase inhibitors (e.g., Neratinib, Cabozantinib) in culture medium. A typical concentration range might be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration wells.

    • Replace the medium in the 96-well plate with the medium containing the inhibitors or vehicle control.

  • Incubation:

    • Incubate the plate for a duration relevant to the cell doubling time and the expected onset of action of the inhibitor (typically 48-72 hours).

  • MTT/Resazurin Addition and Measurement:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Then, add 100 µL of solubilization solution (e.g., acidic isopropanol) and incubate until the formazan crystals are fully dissolved.[9] Read the absorbance at 570 nm.

    • For Resazurin: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.[7] Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[7]

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of inhibitor B->C D Incubate for 48-72 hours C->D E Add MTT or Resazurin reagent D->E F Incubate for 1-4 hours E->F G Measure Absorbance or Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for a cell viability assay to determine inhibitor IC50.

Western Blotting for Target Phosphorylation

This technique allows for the direct visualization and semi-quantification of the inhibition of kinase activity by measuring the phosphorylation status of the target kinase or its downstream substrates.[10]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form. A decrease in the phosphorylated protein signal relative to the total protein indicates inhibition of the upstream kinase.[10]

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with different concentrations of the kinase inhibitor for a predetermined time (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-HER2) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-HER2) to ensure equal loading.

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.

Clinical Efficacy and Head-to-Head Comparisons

While preclinical data provides a strong rationale for the therapeutic potential of these inhibitors, their ultimate efficacy is determined in clinical trials. Head-to-head trials are particularly valuable for comparing the relative benefits of different treatments.

A notable example is the phase 2 LenCabo study, which is the first to directly compare lenvatinib (in combination with everolimus) to cabozantinib in patients with metastatic renal cell carcinoma (mRCC) who have progressed on prior immunotherapy.[13][14] The results of this trial showed that the combination of lenvatinib and everolimus significantly prolonged progression-free survival (PFS) compared to cabozantinib (median PFS of 15.7 months vs. 10.2 months).[15] However, the combination therapy was associated with a higher rate of adverse events.[15]

Another study provided an indirect comparison of bosutinib with dasatinib and nilotinib for second-line treatment of chronic myeloid leukemia.[16] This analysis suggested that bosutinib had a significantly greater PFS than both dasatinib and nilotinib.[16]

These clinical findings underscore the importance of considering both efficacy and safety profiles when selecting a kinase inhibitor for a specific patient population.

Conclusion and Future Directions

The quinoline scaffold has undeniably proven its value in the development of effective kinase inhibitors for cancer therapy. The FDA-approved drugs discussed in this guide—Bosutinib, Lenvatinib, Neratinib, and Cabozantinib—each exhibit potent and relatively selective inhibition of key oncogenic kinases, leading to significant clinical benefits.

For researchers, the choice of which inhibitor to use as a tool compound or to build upon for further drug discovery efforts will depend on the specific kinase and cellular context being investigated. The experimental protocols provided herein offer a robust framework for conducting head-to-head comparisons to determine the most suitable candidate for a given research question.

Future research in this field will likely focus on developing next-generation quinoline-based inhibitors with even greater selectivity to minimize off-target toxicities, as well as strategies to overcome acquired resistance to current therapies. The continued exploration of this versatile chemical scaffold holds great promise for advancing the field of targeted cancer therapy.

References

Navigating the Labyrinth of Antibody Cross-Reactivity: A Comparative Guide for Quinolone Derivative Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical chemists, and drug development professionals, the accurate quantification of quinoline derivatives is paramount. These compounds, encompassing critical therapeutic classes like fluoroquinolone antibiotics and kinase inhibitors, demand precise analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis. Immunoassays, with their inherent sensitivity and high-throughput capabilities, present an attractive solution. However, the specter of antibody cross-reactivity looms large, threatening the specificity and reliability of these assays. This guide provides an in-depth, comparative analysis of antibody cross-reactivity against quinoline derivatives in immunoassays, offering field-proven insights and actionable experimental protocols to navigate this complex analytical challenge.

The Quinolone Conundrum: Structural Similarity and the Cross-Reactivity Challenge

The quinolone core structure is the foundation for a vast array of pharmacologically active molecules.[1] This structural conservation, while beneficial for broad-spectrum therapeutic activity, presents a significant hurdle in immunoassay development. Antibodies generated against one quinoline derivative often exhibit binding to other structurally related analogs, a phenomenon known as cross-reactivity. Understanding and characterizing this cross-reactivity is not merely an academic exercise; it is a critical determinant of assay specificity and, ultimately, the validity of the generated data.

The degree of cross-reactivity is a function of the subtle yet significant variations in the substituents around the quinolone core. For instance, in the case of fluoroquinolones, the nature of the substituent at the N-1 and C-7 positions plays a crucial role in defining the molecule's interaction with an antibody's binding site.[2] An antibody raised against ciprofloxacin, which has a cyclopropyl group at N-1, may show varying degrees of cross-reactivity with other fluoroquinolones possessing different substituents at this position.[3]

The Antibody Dichotomy: Monoclonal vs. Polyclonal in the Quinolone Arena

The choice between monoclonal and polyclonal antibodies is a pivotal decision in immunoassay development, with profound implications for specificity and cross-reactivity.

  • Monoclonal Antibodies (mAbs): Originating from a single B-cell clone, mAbs offer high specificity for a single epitope.[4] This inherent specificity can be advantageous when the goal is to develop a highly selective assay for a particular quinoline derivative. However, this can also be a limitation, as minor structural modifications in related compounds might completely abrogate binding.[5]

  • Polyclonal Antibodies (pAbs): As a heterogeneous mixture of antibodies recognizing multiple epitopes on the target antigen, pAbs often provide a broader cross-reactivity profile.[2] This can be leveraged to develop "class-specific" immunoassays that detect a range of related quinoline derivatives, which is particularly useful for screening purposes.[6] However, this broader recognition comes at the cost of higher potential for unintended cross-reactivity and greater batch-to-batch variability.

The causality behind these differences lies in their production. Monoclonal antibodies are engineered for homogeneity, while polyclonal antibodies reflect the diverse immune response of the host animal.

A Comparative Analysis of Cross-Reactivity Profiles

To illustrate the practical implications of antibody selection and hapten design, we present a comparative analysis of cross-reactivity data from published studies.

Table 1: Comparative Cross-Reactivity of Anti-Ciprofloxacin (pAb) vs. Anti-Clinafloxacin (pAb) Antibodies

CompoundAnti-Ciprofloxacin (%CR)Anti-Clinafloxacin (%CR)
Ciprofloxacin10018.5
Clinafloxacin1.8100
Danofloxacin10.9114.8
Garenoxacin1.2148.1
Nadifloxacin0.4129.6
Moxifloxacin0.281.5
Enrofloxacin11.114.8
Sarafloxacin<0.1<0.1
Difloxacin<0.1<0.1

Data synthesized from a study by Buglak et al. (2019).[3] Cross-reactivity (CR) is calculated as (IC50 of ciprofloxacin or clinafloxacin / IC50 of the competing compound) x 100.

This comparison highlights how the choice of immunizing hapten significantly influences the resulting antibody's cross-reactivity profile. The anti-ciprofloxacin antibody demonstrates a relatively narrow specificity, primarily recognizing ciprofloxacin and enrofloxacin. In contrast, the anti-clinafloxacin antibody exhibits broader cross-reactivity, strongly recognizing several other fluoroquinolones like danofloxacin and garenoxacin.[3]

Table 2: Cross-Reactivity Profile of a Broad-Specificity Anti-Ciprofloxacin Monoclonal Antibody (mAb C4A9H1)

Compound% Cross-Reactivity
Ciprofloxacin100
Norfloxacin100
Enrofloxacin100
Danofloxacin100
Ofloxacin83
Lomefloxacin67
Marbofloxacin50
Sarafloxacin35
Flumequine35

Data from a study by Wang et al. (2007).[7] This demonstrates that monoclonal antibodies can also be developed to have broad specificity.

This data showcases the development of a monoclonal antibody with broad specificity, capable of detecting a wide range of fluoroquinolones.[7] This was likely achieved through a strategic hapten design that exposed common structural motifs of the fluoroquinolone class to the immune system.

Table 3: Cross-Reactivity of an Anti-Ofloxacin Antibody

Compound% Cross-Reactivity
Ofloxacin100
CiprofloxacinSignificant but variable inhibition
Other QuinolonesMinimal to no inhibition

Data synthesized from a study by Kim et al. (2012).[8] This study highlights the potential for individual differences in cross-reactivity.

This example with an anti-ofloxacin antibody demonstrates that even with a specific target, cross-reactivity with closely related structures like ciprofloxacin can occur and may vary between individuals.[8]

Experimental Workflow: Assessing Cross-Reactivity via Competitive ELISA

A robust and well-validated experimental protocol is the cornerstone of reliable cross-reactivity assessment. The following is a detailed, step-by-step methodology for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule analysis.[9]

I. Reagent Preparation
  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.

  • Phosphate-Buffered Saline (PBS): Prepare a 10X stock solution containing 80 g NaCl, 2 g KCl, 14.4 g Na2HPO4, and 2.4 g KH2PO4 per liter of deionized water. Adjust pH to 7.4. Dilute to 1X with deionized water for use.

  • Washing Buffer (PBST): 1X PBS containing 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Dilution Buffer: 0.5% BSA in PBST.

  • Substrate Solution (TMB): Use a commercial TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M H2SO4.

II. Hapten-Protein Conjugate Synthesis (Coating Antigen)

The synthesis of a hapten-protein conjugate is a critical first step. This involves covalently linking the quinoline derivative (hapten) to a carrier protein like ovalbumin (OVA) or bovine serum albumin (BSA). The choice of conjugation chemistry and the site of linkage on the quinoline molecule are crucial for exposing relevant epitopes and influencing antibody specificity.[2]

III. Competitive Indirect ELISA Protocol
  • Coating: Dilute the hapten-protein conjugate (e.g., Ciprofloxacin-OVA) to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3-5 times with 200 µL of Washing Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary quinoline analyte (the standard) and the potentially cross-reacting quinoline derivatives in Antibody Dilution Buffer.

    • Prepare the primary antibody (e.g., anti-Ciprofloxacin) at its optimal dilution in Antibody Dilution Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted according to the manufacturer's instructions in Antibody Dilution Buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

IV. Data Analysis and Cross-Reactivity Calculation
  • Plot a standard curve of absorbance versus the logarithm of the primary analyte concentration.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the primary analyte and each of the tested quinoline derivatives.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Workflow and Concepts

Figure 1: Workflow of a competitive indirect ELISA for cross-reactivity assessment.

Antibody_Specificity cluster_monoclonal Monoclonal Antibody cluster_polyclonal Polyclonal Antibody mAb mAb Epitope1 Single Epitope mAb->Epitope1 High Specificity pAb pAb Epitope2 Epitope A pAb->Epitope2 Epitope3 Epitope B pAb->Epitope3 Epitope4 Epitope C pAb->Epitope4 Quinolone Quinolone Derivative Quinolone->mAb Quinolone->pAb

Figure 2: Monoclonal vs. Polyclonal antibody recognition of epitopes.

Validation of the Immunoassay: Ensuring Trustworthiness

A self-validating system is crucial for the trustworthiness of any analytical method.[10] For a competitive immunoassay for quinoline derivatives, validation should encompass the following key parameters:

  • Specificity: As detailed in the protocol above, specificity is assessed by determining the cross-reactivity with a panel of structurally related compounds.

  • Accuracy (Recovery): This is determined by spiking known concentrations of the analyte into the sample matrix (e.g., serum, milk, tissue homogenate) and measuring the recovery.[11] Acceptable recovery is typically within 80-120%.[12]

  • Precision: Assessed as the coefficient of variation (%CV) of replicate measurements. Intra-assay precision is determined from replicates within a single assay run, while inter-assay precision is assessed across multiple runs on different days. A %CV of <15% is generally considered acceptable.

  • Sensitivity (Limit of Detection, LOD): The lowest concentration of the analyte that can be reliably distinguished from the blank.

  • Matrix Effects: The influence of components in the sample matrix on the assay performance. This can be evaluated by comparing the standard curve prepared in buffer with a standard curve prepared in the sample matrix. Sample dilution is a common strategy to mitigate matrix effects.[12]

Conclusion: A Strategic Approach to Quinolone Immunoassay Development

The development of a robust and reliable immunoassay for quinoline derivatives is a challenging yet achievable endeavor. A thorough understanding of the structural basis of antibody cross-reactivity, coupled with a strategic choice of antibody type and a rigorous validation protocol, is essential for success. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay development for this important class of compounds. By embracing a systematic and data-driven approach, the analytical community can ensure the generation of high-quality, trustworthy data for critical applications in medicine and food safety.

References

A Senior Application Scientist's Guide to Reference Standards for the Quantification of Methyl 6-quinolineacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the precise quantification of Methyl 6-quinolineacetate, a key building block in medicinal chemistry. In the absence of a dedicated pharmacopeial reference standard for this compound, this guide will equip you with the knowledge to critically evaluate available materials and establish a robust, self-validating analytical system for its quantification.

The Landscape of Reference Standards for this compound

When sourcing a reference standard for this compound, it is imperative to scrutinize the supplier's Certificate of Analysis (CoA). Key parameters to consider include:

  • Purity: Determined by a hyphenated technique (e.g., HPLC-DAD, GC-MS) or a primary method like quantitative NMR (qNMR). A purity value of ≥98% is generally recommended for use as a working standard.[1][2]

  • Identity Confirmation: The CoA should provide evidence of the compound's structure, typically through 1H NMR, 13C NMR, and Mass Spectrometry (MS) data.

  • Residual Solvents and Water Content: These should be quantified and reported, as they can significantly impact the accuracy of weighing and solution preparation.

Table 1: Comparison of Commercially Available this compound

SupplierCatalog NumberPurity (as stated)Analytical Data Provided on CoA (Typical)
Capot Chemical22717≥98%1H-NMR, MS
Ivy Fine Chemicals146973Not explicitly statedSMILES notation
ChemicalBookCB11211189Varies by supplierBasic properties, some suppliers may provide NMR

Note: The information in this table is based on publicly available data from supplier websites and may vary. It is essential to request a lot-specific CoA before purchase.

Comparative Analysis of Quantification Methodologies

The choice of analytical technique for the quantification of this compound will depend on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most pertinent methods.

HPLC with UV detection is a versatile and widely used technique for the quantification of quinoline derivatives.[3][4] A reverse-phase C18 column is a common and effective choice for the separation of such compounds.

Key Strengths:

  • High resolution and sensitivity.

  • Amenable to gradient elution for complex mixtures.

  • Robust and reproducible.

Considerations:

  • Requires a reference standard for calibration.

  • Peak purity should be assessed using a Diode Array Detector (DAD) to ensure no co-eluting impurities.

HPLC_Workflow filter filter hplc_system hplc_system filter->hplc_system Inject into HPLC detector detector chromatogram chromatogram detector->chromatogram Generate Data

Experimental Protocol: HPLC-UV Method for this compound

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector.[3]

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

    • High-purity water (e.g., Milli-Q).

    • Formic acid (FA) or trifluoroacetic acid (TFA).

    • 0.45 µm or 0.22 µm syringe filters.[3]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a suitable percentage of B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration. A good starting point is 10-90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (likely in the range of 270-340 nm).[3]

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the solution before injection.[3]

  • Analysis and Quantification:

    • Inject the blank, calibration standards, and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the ester functionality of this compound, it should be amenable to GC-MS analysis.

Key Strengths:

  • High sensitivity and selectivity, especially with mass spectrometric detection.

  • Provides structural information from the mass spectrum, aiding in peak identification.

  • Excellent for impurity profiling.

Considerations:

  • The compound must be thermally stable and sufficiently volatile.

  • May require derivatization for less volatile or polar compounds, though likely not necessary for this compound.

  • Requires a reference standard for quantification.

GCMS_Workflow standard_prep standard_prep gc_system gc_system standard_prep->gc_system Inject sample_prep sample_prep sample_prep->gc_system Inject ms_detector ms_detector tic_chromatogram tic_chromatogram ms_detector->tic_chromatogram Generate Data

Experimental Protocol: GC-MS Method for this compound

  • Instrumentation and Materials:

    • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).[5]

    • High-purity helium as the carrier gas.

    • GC vials with septa.

    • Volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.[5]

    • Carrier Gas Flow: Constant flow mode, typically around 1 mL/min.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 250).

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a volatile solvent.

    • Prepare the sample solution in the same solvent to a concentration within the calibration range.

  • Analysis and Quantification:

    • Inject the standards and samples.

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Construct a calibration curve and quantify the analyte as described for the HPLC method.

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of that substance.[6][7] It relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[8]

Key Strengths:

  • Absolute Quantification: Does not require a calibration curve of the analyte.[8]

  • High Precision and Accuracy: Can provide highly reliable results when performed correctly.

  • Non-destructive: The sample can be recovered after analysis.[9]

  • Simultaneous Quantification: Can be used to determine the purity of the analyte and quantify impurities in a single experiment.[9]

Considerations:

  • Requires a certified internal standard of known purity and concentration.

  • Requires careful experimental setup and data processing to ensure accurate integration.

  • Lower sensitivity compared to chromatographic methods.

qNMR_Workflow weigh_analyte weigh_analyte dissolve dissolve weigh_analyte->dissolve nmr_spectrometer nmr_spectrometer dissolve->nmr_spectrometer Transfer to NMR tube weigh_is weigh_is weigh_is->dissolve process_spectrum process_spectrum nmr_spectrometer->process_spectrum Generate FID

Experimental Protocol: qNMR for Purity Determination of this compound

  • Instrumentation and Materials:

    • High-resolution NMR spectrometer.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity, soluble in the same deuterated solvent as the analyte, and with signals that do not overlap with the analyte's signals.

    • High-purity deuterated solvent (e.g., DMSO-d6).

    • Analytical balance.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the certified internal standard.

    • Dissolve both in a known volume of the deuterated solvent in a vial, then transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. It is crucial to use a long relaxation delay (D1) – typically 5 times the longest T1 relaxation time of the signals of interest – to ensure complete relaxation and accurate integration.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

      Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

      Where:

      • P = Purity

      • I = Integral value of the signal

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • analyte = this compound

      • IS = Internal Standard

Method Comparison and Recommendations

Table 2: Head-to-Head Comparison of Analytical Techniques

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear spin resonance in a magnetic field
Primary Use Quantification, purity testing, stability studiesQuantification of volatile compounds, impurity identificationAbsolute quantification, purity determination of reference materials
Reference Standard Requires a well-characterized standard of the analyteRequires a well-characterized standard of the analyteRequires a certified internal standard (different from analyte)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Selectivity Good to ExcellentExcellentExcellent (for resolved signals)
Sample Throughput HighHighLow to Moderate
Key Advantage Robustness and wide applicabilityHigh sensitivity and structural information from MSAbsolute quantification without an analyte-specific standard

Recommendations:

  • For Routine Quality Control: A validated HPLC-UV method is the most practical and robust choice for routine quantification of this compound in various samples, provided a well-characterized reference material is available.

  • For Impurity Profiling and High Sensitivity: GC-MS is recommended when trace-level quantification is required or for the identification of volatile impurities.

  • For In-house Reference Standard Certification: When a certified reference standard for this compound is unavailable, qNMR is the method of choice for accurately determining the purity of a purchased batch. This now-certified in-house standard can then be used for the calibration of routine chromatographic methods like HPLC and GC.

By employing these methodologies and adhering to rigorous validation principles, researchers and drug development professionals can ensure the generation of accurate and reliable data for the quantification of this compound, underpinning the integrity of their scientific endeavors.

References

Safety Operating Guide

Navigating the Disposal of Methyl 6-quinolineacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment: Understanding the Risk Profile

Methyl 6-quinolineacetate is a derivative of quinoline, which is classified as a hazardous substance. Quinoline and its derivatives are known to be harmful if swallowed or in contact with skin, can cause serious eye irritation, and are suspected of causing genetic defects and cancer.[1][2][3] The methyl acetate component suggests flammability. Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.

A closely related compound, Methyl quinoline-6-carboxylate, is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[4]

Based on this, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a controlled laboratory setting.

II. Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be prepared for potential exposures or spills. The following personal protective equipment (PPE) and engineering controls are mandatory when handling this compound.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact. Gloves should be inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Body Protection Full-length laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating aerosols or if working in a poorly ventilated area.

Engineering Controls:

  • All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]

III. Step-by-Step Disposal Procedure

The proper disposal of this compound requires its classification and management as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • This compound waste must be segregated from other waste streams to avoid incompatible chemical reactions.

  • It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] Do not mix with these materials.

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[10]

  • Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] The disposal method will likely be industrial combustion or incineration.[9][11]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Collect in Labeled, Compatible Container segregate->containerize spill Spill Occurs? containerize->spill spill_cleanup Contain and Clean Spill with Inert Absorbent spill->spill_cleanup Yes store Store Sealed Container in Designated Area spill->store No spill_cleanup->containerize contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Methyl 6-quinolineacetate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Methyl 6-quinolineacetate, with a focus on personal protective equipment (PPE) and proper disposal protocols. While a specific Safety Data Sheet (SDS) for this compound may not always be readily accessible, the principles of chemical safety dictate that we treat it with the precautions required for its class of quinoline derivatives. These compounds can present hazards such as skin and eye irritation, and may be harmful if ingested[1][2][3]. This document is designed to be a trusted resource, offering procedural guidance to ensure a safe laboratory environment.

The Critical Role of a Hazard-Based PPE Strategy

A proactive approach to safety begins with a thorough risk assessment. Before handling this compound, it is crucial to evaluate the potential routes of exposure and the physical form of the chemical. This assessment will inform the selection of appropriate PPE, ensuring a barrier between the researcher and potential harm.

Core Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, based on data for structurally similar quinoline compounds.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against accidental splashes of the chemical, which could cause serious eye irritation[2][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, as quinoline derivatives can cause skin irritation[1][3]. It is crucial to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating the skin[5].
Body Protection A buttoned lab coat or chemical-resistant gown.Provides a barrier against spills and contamination of personal clothing[4][6].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, is the primary means of respiratory protection. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of any potential vapors or aerosols[5][7].

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is essential for minimizing risk. The following steps provide a clear workflow for the safe handling of this compound.

Pre-Handling Checklist:
  • Consult the SDS: If available, always review the specific Safety Data Sheet for this compound.

  • Designate a Work Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood[8].

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before beginning the procedure.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order[2][3].

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Sequence cluster_donning PPE Donning Workflow Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection

Caption: PPE Donning Sequence.

Handling Procedure:
  • Weighing and Transferring: When weighing a solid, perform the task in a fume hood to minimize the risk of inhaling dust particles. Use a spatula for transfers. For liquids, use a calibrated pipette or syringe to avoid splashes.

  • During the Reaction: Keep all containers of this compound clearly labeled and sealed when not in use. Avoid direct contact with skin and eyes.

  • Post-Experiment: Decontaminate all work surfaces and equipment that came into contact with the chemical.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Workflow Gloves Gloves Eye Protection Eye Protection Gloves->Eye Protection Lab Coat Lab Coat Eye Protection->Lab Coat

Caption: PPE Doffing Sequence.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a crucial aspect of responsible chemical handling to prevent environmental contamination[7].

Waste Segregation:
  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have been in contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste[8]. These items should be placed in a separate, clearly labeled waste container.

Disposal Procedure:
  • Container Management: Ensure that waste containers are compatible with the chemical and are kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by a licensed chemical waste disposal company[8]. Do not pour chemical waste down the drain[1].

By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work while maintaining a commitment to environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-quinolineacetate
Reactant of Route 2
Reactant of Route 2
Methyl 6-quinolineacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.